molecular formula C22H25NO8 B1207499 11-O-Methylpseurotin A

11-O-Methylpseurotin A

Número de catálogo: B1207499
Peso molecular: 431.4 g/mol
Clave InChI: SLYDIPAXCVVRNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CID 434331 is a natural product found in Aspergillus insulicola, Penicillium canescens, and other organisms with data available.

Propiedades

IUPAC Name

8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYDIPAXCVVRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 11-O-Methylpseurotin A: Discovery, Isolation, and Biological Activity from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-O-Methylpseurotin A, a secondary metabolite derived from the fungus Aspergillus fumigatus. The document details its discovery, isolation methodologies, and known biological activities. Particular emphasis is placed on its characterization and the experimental protocols for its purification. Furthermore, this guide explores its mechanism of action, specifically its inhibitory effects on a Hof1 deletion strain of Saccharomyces cerevisiae, and presents a postulated signaling pathway. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Discovery and Natural Occurrence

This compound is a fungal metabolite that was first identified from a marine-derived strain of Aspergillus fumigatus.[1] It belongs to the pseurotin (B1257602) family of natural products, which are known for their complex chemical structures and diverse biological activities.[2] In addition to Aspergillus fumigatus, this compound has also been isolated from Sporothrix sp..[3][4] It is often found to be co-isolated with its parent compound, Pseurotin A.[3] The production of pseurotins, including this compound, is influenced by culture conditions, and co-cultivation of the producing fungus with certain bacteria has been shown to induce its biosynthesis.[3]

Aspergillus fumigatus is a ubiquitous fungus and a prolific producer of a wide array of bioactive secondary metabolites.[3][5] The biosynthesis of this compound is believed to be a late-stage modification of pseurotin A, involving an O-methylation at the C-11 position.[2][3] This reaction is catalyzed by an O-methyltransferase, with S-adenosyl methionine (SAM) acting as the methyl group donor.[3] The core structure of pseurotins is assembled through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[2][3]

Quantitative Data

While extensive quantitative yield data for this compound from Aspergillus fumigatus fermentations are not widely available in the literature, the production of related pseurotins can be influenced by culture conditions.[3] The following tables summarize the available qualitative and biological activity data.

Table 1: Qualitative Production Data for Pseurotin A from Aspergillus fumigatus

Fungal StrainCulture ConditionCompoundEffect on Production
Aspergillus fumigatusHigh ZincPseurotin AIncreased
Aspergillus fumigatusLow ZincPseurotin ADecreased
Aspergillus fumigatusgliZ deletion mutantPseurotin AIncreased

Table 2: Biological Activity of this compound

CompoundAssayOrganism/ModelResult
This compoundSelective InhibitionSaccharomyces cerevisiae (hof1Δ strain)Selectively inhibits growth
This compoundAntiseizure ActivityZebrafish (PTZ model)Inactive at tested concentrations

Experimental Protocols

Fermentation and Extraction

A generalized protocol for the production and extraction of this compound from Aspergillus fumigatus is as follows:

  • Inoculation and Culture: A pure culture of a marine-derived Aspergillus fumigatus strain is used to inoculate a suitable liquid fermentation medium. A typical medium consists of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Incubation: The culture is incubated at 25-30°C with agitation (150-200 rpm) for several days to weeks to allow for fungal growth and the production of secondary metabolites.

  • Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Both the mycelium and the culture filtrate are extracted separately with an organic solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract is subjected to chromatographic techniques for the isolation and purification of this compound.

  • Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compound of interest are further purified by RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water or methanol in water. The elution of the compound is monitored by a UV detector.

    • Column: C18 (e.g., 5 µm, 4.6 x 250 mm)

    • Mobile Phase: Gradient of acetonitrile in water (e.g., 20% to 100% acetonitrile over 30 minutes)

    • Flow Rate: 1 mL/min

    • Detection: UV at 254 nm

  • Structure Elucidation: The purified this compound is structurally characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification & Analysis cluster_output Final Product inoculation Inoculation of Aspergillus fumigatus incubation Incubation inoculation->incubation harvesting Harvesting incubation->harvesting extraction Solvent Extraction (EtOAc/MeOH) harvesting->extraction concentration Concentration extraction->concentration fractionation Silica Gel Chromatography concentration->fractionation hplc RP-HPLC fractionation->hplc analysis Structure Elucidation (NMR, HRMS) hplc->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Postulated Signaling Pathway

This compound has been shown to selectively inhibit a Hof1 deletion strain of Saccharomyces cerevisiae.[1] Hof1 is an F-BAR protein involved in cytokinesis, specifically in the regulation of the actomyosin (B1167339) ring and septum formation.[2][6] It interacts with septins at the bud neck and is crucial for the proper coordination of cell division.[7] The following diagram illustrates a postulated mechanism of action where this compound disrupts a cellular process that becomes essential in the absence of Hof1.

signaling_pathway cluster_cell_division Yeast Cytokinesis cluster_hof1 Hof1 Function cluster_inhibition Inhibitory Action septins Septin Ring Assembly amr Actomyosin Ring (AMR) Contraction septins->amr septum Septum Formation amr->septum cytokinesis Successful Cytokinesis septum->cytokinesis hof1 Hof1 Protein hof1->septins Regulates hof1->amr Coordinates me_pseurotin This compound target Putative Target me_pseurotin->target process_x Essential Process X target->process_x Inhibits process_x->cytokinesis Required in hof1Δ

Caption: Postulated mechanism of this compound in S. cerevisiae.

Conclusion

This compound is a noteworthy secondary metabolite from Aspergillus fumigatus with specific biological activity. While its discovery and isolation have been documented, further research is required to fully elucidate its quantitative production, precise molecular target, and therapeutic potential. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for the scientific community to advance the study of this intriguing natural product.

References

The Unfinished Puzzle: A Technical Guide to the Biosynthesis of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-O-Methylpseurotin A is a bioactive fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, which are characterized by a unique spirocyclic γ-lactam core structure.[1] While the biosynthetic pathway of its precursor, pseurotin A, in the fungus Aspergillus fumigatus has been largely elucidated, the final enzymatic step to yield this compound remains uncharacterized. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the known genetic and enzymatic machinery, and highlighting the existing knowledge gaps. This document synthesizes published data and provides generalized experimental protocols relevant to the study of this pathway to aid researchers in the fields of natural product chemistry, microbiology, and drug development.

The Pseurotin Biosynthetic Gene Cluster (pso)

The biosynthesis of the pseurotin scaffold is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), designated as the "pso" cluster in Aspergillus fumigatus.[1][2] This cluster contains the core synthase and genes encoding for various tailoring enzymes responsible for the step-wise modification of the initial molecular backbone.

Table 1: Genes and Proposed Functions in the Pseurotin A Biosynthetic Pathway

GeneEncoded ProteinPutative or Confirmed FunctionReference
psoAPsoAA hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) responsible for synthesizing the core structure of pseurotin A.[1]
psoBPsoBA putative hydrolase, potentially involved in the closure of the 2-pyrrolidine ring.
psoCPsoCAn S-adenosylmethionine (SAM)-dependent O-methyltransferase that specifically methylates the C-8 hydroxyl group.
psoDPsoDA cytochrome P450 monooxygenase that oxidizes the benzyl (B1604629) group to a benzoyl moiety.
psoEPsoEA glutathione (B108866) S-transferase (GST)-like enzyme that catalyzes the trans to cis isomerization of the C13 olefin.
psoFPsoFA bifunctional epoxidase/C-methyltransferase that performs C-methylation on the polyketide backbone and epoxidation at C10-C11.[3]
psoGPsoGA hypothetical protein with an unknown function.

The Biosynthetic Pathway to Pseurotin A

The assembly of pseurotin A is a complex process initiated by the hybrid PKS-NRPS enzyme, PsoA.[1] The subsequent modifications are carried out by the tailoring enzymes encoded by the pso gene cluster. The proposed biosynthetic pathway leading to pseurotin A is depicted below.

Pseurotin A Biosynthesis Precursors Phenylalanine + Polyketide Precursors PsoA_product PsoA Product (Azaspirene Core) Precursors->PsoA_product PsoA Intermediate1 Intermediate 1 PsoA_product->Intermediate1 PsoF (C-methylation) Intermediate2 Intermediate 2 Intermediate1->Intermediate2 PsoD (Oxidation) Intermediate3 Intermediate 3 Intermediate2->Intermediate3 PsoE (Isomerization) Intermediate4 Intermediate 4 Intermediate3->Intermediate4 PsoF (Epoxidation) PseurotinA Pseurotin A Intermediate4->PseurotinA PsoC (O-methylation at C-8)

Fig. 1: Proposed biosynthetic pathway of Pseurotin A.

The Final Step: 11-O-Methylation of Pseurotin A

The conversion of pseurotin A to this compound involves the methylation of the hydroxyl group at the C-11 position.[4] However, the specific O-methyltransferase responsible for this final step has not yet been identified. The O-methyltransferase PsoC has been shown to act on the C-8 hydroxyl group, indicating that a different, yet-to-be-discovered enzyme catalyzes the C-11 methylation.

Hypotheses for the final methylation step:

  • A dedicated, uncharacterized methyltransferase: The pso gene cluster or a nearby genomic region in A. fumigatus may contain an uncharacterized gene encoding the specific 11-O-methyltransferase.

  • A promiscuous methyltransferase: An O-methyltransferase from a different biosynthetic pathway in A. fumigatus might exhibit substrate promiscuity and be capable of methylating pseurotin A at the C-11 position.

  • Regulation-dependent expression: The expression of the responsible methyltransferase may be dependent on specific culture conditions or regulatory factors that have not been replicated in the laboratory settings where the pathway has been primarily studied.

Final Methylation Step PseurotinA Pseurotin A MethylpseurotinA This compound PseurotinA->MethylpseurotinA UnknownEnzyme Unknown O-Methyltransferase UnknownEnzyme->MethylpseurotinA SAM S-adenosyl methionine (SAM) SAM->MethylpseurotinA

Fig. 2: The uncharacterized final step in the biosynthesis of this compound.

Quantitative Data

Quantitative data on the production of this compound is not extensively reported in the scientific literature.[4] The yield of fungal secondary metabolites is often highly dependent on the specific strain, culture conditions, and extraction methods. However, the compound has been isolated from several fungal species, often alongside other pseurotin analogs.

Table 2: Producing Organisms and Co-isolated Pseurotins

Producing OrganismReported Co-isolated PseurotinsReference
Aspergillus fumigatus (marine-derived)Pseurotin A[4]
Sporothrix sp.Not specified[4]
Fungal isolate MR2012 (in co-culture)Pseurotin G, Terezine D[4]

Experimental Protocols

The elucidation of the pseurotin A biosynthetic pathway has relied on key molecular biology techniques, particularly gene deletion studies in Aspergillus fumigatus. Below is a generalized protocol for gene deletion in A. fumigatus, based on established methodologies.

General Protocol for Gene Deletion in Aspergillus fumigatus

This protocol outlines a general workflow for creating a gene deletion mutant in A. fumigatus using a fusion PCR-based approach with a selectable marker.

Gene Deletion Workflow cluster_prep Deletion Cassette Construction cluster_transformation Fungal Transformation cluster_verification Mutant Verification PCR1 PCR Amplification of 5' Flanking Region FusionPCR Fusion PCR to Join 5' flank + marker + 3' flank PCR1->FusionPCR PCR2 PCR Amplification of 3' Flanking Region PCR2->FusionPCR PCR3 PCR Amplification of Selectable Marker (e.g., hph) PCR3->FusionPCR ProtoplastPrep Protoplast Preparation from A. fumigatus Mycelia FusionPCR->ProtoplastPrep Transformation PEG-mediated Transformation of Protoplasts with Deletion Cassette ProtoplastPrep->Transformation Regeneration Regeneration of Protoplasts on Selective Medium Transformation->Regeneration gDNA_Extraction Genomic DNA Extraction from Transformants Regeneration->gDNA_Extraction PCR_Verification PCR Screening for Correct Integration gDNA_Extraction->PCR_Verification SouthernBlot Southern Blot Analysis (Optional) PCR_Verification->SouthernBlot Phenotypic_Analysis Phenotypic and Metabolic Analysis of Mutant PCR_Verification->Phenotypic_Analysis

Fig. 3: General experimental workflow for gene deletion in Aspergillus fumigatus.

Materials:

  • Aspergillus fumigatus wild-type strain

  • Appropriate growth media (e.g., Aspergillus Complete Medium, Minimal Medium)

  • Enzymes for protoplast formation (e.g., Glucanex)

  • High-fidelity DNA polymerase

  • Primers for amplifying flanking regions and the selectable marker

  • Plasmid containing the selectable marker (e.g., pAN7-1 for hygromycin resistance)

  • Reagents for PEG-mediated transformation

  • Reagents for DNA extraction and PCR

Methodology:

  • Design and Construction of the Deletion Cassette:

    • Design primers to amplify approximately 1-1.5 kb regions flanking the 5' and 3' ends of the target gene.

    • Design primers to amplify a selectable marker cassette (e.g., the hygromycin B phosphotransferase gene, hph). These primers should have tails that are homologous to the 3' end of the 5' flanking region and the 5' end of the 3' flanking region, respectively.

    • Perform three separate PCR reactions to amplify the 5' flank, 3' flank, and the selectable marker.

    • Purify the PCR products.

    • Perform a fusion PCR reaction using the three purified fragments as templates and nested primers for the outermost ends of the flanking regions. This will generate a linear deletion cassette consisting of the selectable marker flanked by the homologous regions of the target gene.

  • Preparation of A. fumigatus Protoplasts:

    • Grow the wild-type A. fumigatus strain in liquid culture.

    • Harvest the mycelia and wash them.

    • Digest the fungal cell walls using an appropriate enzyme mixture (e.g., Glucanex) in an osmotic stabilizer solution to release protoplasts.

    • Separate the protoplasts from the mycelial debris by filtration.

    • Wash and resuspend the protoplasts in an appropriate buffer.

  • Transformation and Selection:

    • Incubate the protoplasts with the purified gene deletion cassette in the presence of polyethylene (B3416737) glycol (PEG) and CaCl2 to facilitate DNA uptake.

    • Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B).

    • Incubate the plates until transformant colonies appear.

  • Verification of Gene Deletion Mutants:

    • Isolate individual transformant colonies.

    • Extract genomic DNA from each putative mutant.

    • Perform diagnostic PCR using primers that bind outside the flanking regions and within the selectable marker to confirm homologous recombination and loss of the target gene.

    • For further confirmation, Southern blot analysis can be performed to verify the correct single-copy integration of the deletion cassette.

    • Analyze the confirmed mutants for the expected phenotype, which in the context of biosynthesis would be the loss of production of the corresponding metabolite.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway hinges on the identification and characterization of the terminal O-methyltransferase. Future research efforts should focus on:

  • Genome Mining: In-depth bioinformatic analysis of the A. fumigatus genome to identify candidate O-methyltransferase genes located near or co-regulated with the pso cluster.

  • Transcriptomics: Comparing the transcriptomes of A. fumigatus under conditions where this compound is produced versus not produced to identify upregulated methyltransferase genes.

  • Heterologous Expression and In Vitro Assays: Expressing candidate methyltransferase genes in a heterologous host and performing in vitro assays with pseurotin A as a substrate to confirm enzymatic activity.

  • Isotopic Labeling Studies: Using stable isotope-labeled precursors to trace the biosynthetic origins of the methyl group and further confirm the pathway.

The successful identification of this final enzyme will not only complete our understanding of this compound biosynthesis but also provide a valuable biocatalyst for the potential chemoenzymatic synthesis of novel pseurotin derivatives.

References

An In-depth Technical Guide to 11-O-Methylpseurotin A: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam-furanone core. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Particular focus is given to its selective inhibitory action on a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential role in cell cycle regulation. This guide also details the biosynthetic pathway of its precursor, Pseurotin A, and presents generalized protocols for the isolation of pseurotins from fungal cultures, alongside methodologies for relevant biological assays. While a total synthesis for this compound has not been reported, methods for the synthesis of the parent compound, Pseurotin A, are discussed.

Chemical Structure and Properties

This compound is a structurally complex molecule with the systematic IUPAC name (5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione. Its chemical identity is further defined by the CAS number 956904-34-0.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₃H₂₇NO₈[1][2]
Molecular Weight 445.46 g/mol [1][2]
Appearance White solid[3]
Solubility Soluble in ethanol, methanol, and DMSO.[3]
Melting Point Data not available.[4]
Boiling Point 720.4 ± 60.0 °C at 760 mmHg (Predicted)[]
Density 1.34 ± 0.1 g/cm³ (Predicted)[]
Canonical SMILES CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC[]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of the budding yeast Saccharomyces cerevisiae.[2] The Hof1 protein is a key regulator of cytokinesis, playing a crucial role in the coordination of actomyosin (B1167339) ring contraction and septum formation.[6] This selective inhibition suggests that this compound may interfere with cell cycle progression, specifically at the stage of cell division.

While direct in-vivo efficacy studies on this compound are limited, preliminary screening in a larval zebrafish model for antiseizure activity showed it to be inactive.

Studies on the closely related parent compound, Pseurotin A, have demonstrated a broader range of biological activities, including anti-inflammatory and anti-cancer properties. Pseurotin A has been shown to inhibit the proliferation of macrophages and reduce the production of pro-inflammatory mediators.[1] Mechanistic studies suggest that pseurotins may exert their effects through the inactivation of the JAK/STAT signaling pathway.[1] Furthermore, Pseurotin A has been investigated for its potential to suppress cancer recurrence by modulating the PCSK9-LDLR axis.[7][8][9]

Postulated Signaling Pathway

Based on the known function of Hof1 in S. cerevisiae and the activity of related pseurotins, a postulated signaling pathway for this compound's activity in yeast is presented below. It is hypothesized that this compound may directly or indirectly interfere with the function of proteins involved in the Hof1-mediated regulation of cytokinesis.

G Postulated Signaling Pathway of this compound in S. cerevisiae cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 11-O-Methylpseurotin_A This compound Target_Protein Putative Target Protein(s) 11-O-Methylpseurotin_A->Target_Protein Inhibition Hof1_Complex Hof1-Associated Proteins Target_Protein->Hof1_Complex Disruption Actomyosin_Ring Actomyosin Ring Contraction Hof1_Complex->Actomyosin_Ring Regulation Septum_Formation Septum Formation Hof1_Complex->Septum_Formation Regulation

Postulated mechanism of this compound in yeast cytokinesis.

Experimental Protocols

Isolation of this compound from Fungal Culture

A specific, detailed protocol for the isolation of this compound has not been published. However, a generalized protocol for the isolation of pseurotins from fungal cultures, such as Aspergillus fumigatus, is as follows.[10]

I. Fungal Fermentation

  • Inoculation and Culture: Inoculate a suitable liquid fermentation medium (e.g., containing glucose, yeast extract, peptone, and minerals) with a pure culture of the producing fungal strain.

  • Incubation: Incubate the culture at 25-30°C with agitation (150-200 rpm) for several days to weeks.

II. Extraction

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Extract both the mycelium and the culture filtrate with an organic solvent such as ethyl acetate (B1210297) or methanol. Repeat the extraction multiple times for completeness.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

III. Purification

  • Chromatography: Subject the crude extract to a series of chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC), to purify this compound.

G Generalized Workflow for Isolation of this compound Fungal_Culture Fungal Culture (e.g., Aspergillus fumigatus) Fermentation Fermentation Fungal_Culture->Fermentation Harvesting Harvesting (Filtration/Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate/Methanol) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Chromatographic Purification (Silica Gel, HPLC) Crude_Extract->Purification Pure_Compound This compound Purification->Pure_Compound

Generalized workflow for the isolation of this compound.
Total Synthesis

A total synthesis of this compound has not yet been reported in the scientific literature. However, the total synthesis of its precursor, Pseurotin A, has been accomplished.[11][12][13] These synthetic routes are complex and multi-step, often involving key steps such as intramolecular cyclization to form the γ-lactam ring and late-stage oxidation to introduce the benzoyl group. Researchers interested in the synthesis of this compound may adapt these methodologies, potentially incorporating a final selective O-methylation step at the C-11 position.

Biological Assays

I. Yeast Growth Inhibition Assay

  • Strain Preparation: Culture the S. cerevisiae Hof1 deletion strain (hof1Δ) and a wild-type control strain in appropriate liquid media.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

  • Assay Setup: In a 96-well plate, add the yeast cell suspensions and the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for growth inhibition.

  • Incubation: Incubate the plate at the optimal growth temperature for yeast (e.g., 30°C) for 24-48 hours.

  • Data Analysis: Measure the optical density (OD) at 600 nm to determine cell growth. Calculate the half-maximal inhibitory concentration (IC₅₀).

II. MTT Cytotoxicity Assay (for mammalian cells)

  • Cell Seeding: Seed mammalian cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate cell viability relative to the vehicle-treated control.

Biosynthesis

This compound is a product of a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[10] The biosynthesis of the core structure of the pseurotin family is orchestrated by a set of genes organized in the pso gene cluster. While the complete biosynthetic pathway to this compound is not fully elucidated, it is understood that Pseurotin A is a key intermediate. The final step is a putative O-methylation of the C-11 hydroxyl group of Pseurotin A.

G Proposed Biosynthesis of this compound Precursors Polyketide & Amino Acid Precursors PKS_NRPS PKS-NRPS (PsoA) Precursors->PKS_NRPS Core_Scaffold Pseurotin Core Scaffold PKS_NRPS->Core_Scaffold Tailoring_Enzymes Tailoring Enzymes (pso gene cluster) Core_Scaffold->Tailoring_Enzymes Pseurotin_A Pseurotin A Tailoring_Enzymes->Pseurotin_A O_Methyltransferase 11-O-Methyltransferase (putative) Pseurotin_A->O_Methyltransferase Final_Product This compound O_Methyltransferase->Final_Product

Proposed biosynthetic pathway leading to this compound.

Conclusion

This compound is a fascinating fungal metabolite with a defined chemical structure and selective biological activity against yeast strains deficient in the Hof1 protein. This suggests a potential avenue for the development of novel antifungal agents or cell cycle-specific research tools. While its in-vivo activities and precise mechanism of action require further investigation, the study of related pseurotins indicates a promising potential for this class of compounds in various therapeutic areas. The lack of a reported total synthesis presents an opportunity for synthetic chemists. Future research should focus on elucidating the specific molecular targets of this compound, exploring its broader biological activity profile, and developing a scalable synthetic route to facilitate further studies.

References

Unraveling the Molecular Mechanisms of 11-O-Methylpseurotin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a derivative of the fungal metabolite pseurotin (B1257602) A, is a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing upon available data and insights from closely related compounds. The primary established activity of this compound is its selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae, pointing to a potential role in the regulation of cytokinesis. Furthermore, based on the well-documented anti-inflammatory properties of pseurotin A, this guide explores the probable involvement of the JAK/STAT and NF-κB signaling pathways in the mechanism of action of this compound. Detailed experimental protocols and quantitative data from related compounds are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Targeting Cytokinesis

The most definitive biological activity reported for this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene. Hof1 is a crucial protein in the regulation of cytokinesis, the final stage of cell division.

Hof1 Protein Function:

  • Scaffolding Protein: Hof1 acts as a scaffold, linking the plasma membrane to the actin cytoskeleton at the division site.

  • Actomyosin (B1167339) Ring Constriction: It plays a vital role in coordinating the constriction of the actomyosin ring with the formation of the primary septum, ensuring proper cell separation.

The selective inhibition of the hof1Δ strain strongly suggests that this compound's primary mechanism of action, at least in yeast, is intertwined with the process of cytokinesis, potentially by targeting pathways that compensate for the loss of Hof1 function.

Postulated Anti-Inflammatory Mechanism

While direct evidence for the anti-inflammatory activity of this compound is still emerging, the well-characterized effects of its parent compound, pseurotin A, provide a strong basis for its potential mechanism in this area. Pseurotin A has been demonstrated to exert anti-inflammatory effects by modulating key signaling pathways.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates immune responses, inflammation, and cell proliferation. Pseurotins A and D have been shown to inhibit the proliferation of macrophages and their inflammatory responses by inactivating the STAT signaling pathway.[1] This inhibition is achieved by reducing the phosphorylation of key STAT proteins, such as STAT3.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Pseurotin A has been shown to suppress the NF-κB signaling pathway. This suppression is thought to be a consequence of reducing intracellular reactive oxygen species (ROS), which are known activators of the NF-κB pathway. Inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Quantitative Data

Direct quantitative data for the mechanism of action of this compound is limited. However, data for the closely related compound, pseurotin A, provides valuable insights into its potential potency.

CompoundAssayTarget/Cell LineIC50 ValueReference
Pseurotin APCSK9 Secretion InhibitionHepG2 cells1.20 µM[2][3]
Pseurotin AAntibacterial ActivityPseudomonas syringae112 µg/mL[4]
Pseurotin AAntibacterial ActivityErwinia carotovora220 µg/mL[4]

Signaling Pathway Diagrams

Hof1_Pathway Plasma_Membrane Plasma Membrane Actin_Cytoskeleton Actin Cytoskeleton Hof1 Hof1 Hof1->Plasma_Membrane links to Hof1->Actin_Cytoskeleton links to Actomyosin_Ring Actomyosin Ring Constriction Hof1->Actomyosin_Ring couples Septum_Formation Primary Septum Formation Hof1->Septum_Formation to Cytokinesis Cytokinesis Actomyosin_Ring->Cytokinesis Septum_Formation->Cytokinesis Inhibition This compound (in hof1Δ strain) Inhibition->Cytokinesis inhibits

Postulated role of Hof1 in cytokinesis and its inhibition.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression promotes Inhibition Pseurotin A (and likely this compound) Inhibition->JAK inhibits

Inhibition of the JAK/STAT signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, ROS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB IκBα-NF-κB (inactive complex) IkB_NFkB->NFkB releases Proteasome Proteasome pIkB->Proteasome targeted for degradation Proteasome->IkB Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression promotes Inhibition Pseurotin A (and likely this compound) Inhibition->IKK inhibits

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

LPS-Induced Cytokine Release in Macrophages (RAW 264.7)

This protocol is designed to screen for the anti-inflammatory effects of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • LPS (from E. coli)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the negative control group.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the cytotoxicity of a compound.

Materials:

  • RAW 264.7 cells (or other relevant cell line)

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflows

Anti_Inflammatory_Workflow Start Start: Screen for Anti-inflammatory Activity Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Treatment Treat with this compound and/or LPS Cell_Culture->Treatment Cytokine_Assay Measure Cytokine Levels (ELISA) Treatment->Cytokine_Assay NFkB_Assay NF-κB Reporter Assay Treatment->NFkB_Assay Cytotoxicity_Assay Assess Cytotoxicity (MTT Assay) Treatment->Cytotoxicity_Assay Analysis Data Analysis: - IC50 for cytokine inhibition - IC50 for NF-κB inhibition - CC50 for cytotoxicity Cytokine_Assay->Analysis NFkB_Assay->Analysis Cytotoxicity_Assay->Analysis End End: Determine Anti-inflammatory Mechanism Analysis->End

Workflow for investigating anti-inflammatory activity.

Conclusion

The mechanism of action of this compound is an active area of investigation. Its established activity against a Saccharomyces cerevisiae hof1Δ strain provides a solid lead for its role in cytokinesis. The strong evidence of anti-inflammatory activity from its parent compound, pseurotin A, through the inhibition of the JAK/STAT and NF-κB pathways, suggests a promising avenue for future research into this compound. The experimental protocols and data presented in this guide are intended to provide a robust framework for researchers to further elucidate the molecular targets and therapeutic potential of this intriguing natural product derivative. Further studies are warranted to determine the specific IC50 values of this compound in various inflammatory and cell proliferation assays to fully characterize its pharmacological profile.

References

Unraveling the Biological Activity of 11-O-Methylpseurotin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a fungal metabolite derived from Pseurotin A, has emerged as a molecule of interest due to its selective biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its primary in vitro activity, potential signaling pathway interactions, and relevant experimental methodologies. While research is ongoing, this document synthesizes the available data to support further investigation and drug development efforts.

Core Biological Activity: Selective Inhibition of Saccharomyces cerevisiae hof1Δ

The most prominently reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain harboring a deletion of the HOF1 gene (hof1Δ).[1][2] The Hof1 protein is a crucial regulator of cytokinesis, the final stage of cell division, where it partakes in the coordination of actomyosin (B1167339) ring contraction and septum formation.[3] This selective inhibition suggests that this compound's mechanism of action is likely linked to the cell cycle, specifically the process of cell division.

Quantitative Data

To date, specific quantitative data for the inhibition of the S. cerevisiae hof1Δ strain by this compound, such as IC50 or EC50 values from liquid culture assays or specific zones of inhibition from halo assays, are not extensively available in publicly accessible literature. The activity has been primarily characterized through qualitative observations in yeast halo assays.

Table 1: Summary of In Vitro and In Vivo Biological Activity of this compound

CompoundAssay / ModelOrganism / Cell LineResult
This compoundSelective InhibitionSaccharomyces cerevisiae (hof1Δ strain)Selectively inhibits growth
This compoundAntiseizure ActivityZebrafish (Pentylenetetrazole-induced seizure model)Inactive at tested concentrations[1]

Potential Involvement in Signaling Pathways

Direct evidence of this compound modulating specific signaling pathways is currently limited. However, based on the activities of its parent compound, Pseurotin A, and other related analogs, potential interactions with key cellular signaling cascades can be inferred. Pseurotins have been noted for their anti-inflammatory and anti-cancer properties, which are often attributed to the modulation of the STAT (Signal Transducer and Activator of Transcription) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[1]

Hypothesized Mechanism of Action in Yeast

The selective inhibition of the hof1Δ yeast strain strongly suggests that this compound may directly or indirectly interact with components of the cytokinesis machinery that become essential in the absence of Hof1.

cluster_0 Yeast Cell cluster_1 Genetic Context: hof1Δ Strain 11-O-Methylpseurotin_A This compound Cytokinesis_Machinery Essential Cytokinesis Component (Target) 11-O-Methylpseurotin_A->Cytokinesis_Machinery Inhibits Cell_Division_Arrest Cell Division Arrest Cytokinesis_Machinery->Cell_Division_Arrest Leads to Hof1_Deletion Hof1 Deletion (hof1Δ) Increased_Sensitivity Increased Sensitivity to Inhibition Hof1_Deletion->Increased_Sensitivity Increased_Sensitivity->Cytokinesis_Machinery

Hypothesized mechanism in S. cerevisiae hof1Δ.
Inferred Modulation of STAT and NF-κB Signaling

While not directly demonstrated for this compound, the known effects of Pseurotin A and D on the JAK/STAT and NF-κB pathways provide a strong rationale for investigating these pathways.

cluster_0 STAT Signaling Pathway cluster_1 NF-κB Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT pSTAT pSTAT STAT->pSTAT Nucleus_STAT Nucleus pSTAT->Nucleus_STAT Gene_Expression_STAT Gene Expression (Inflammation, Proliferation) Nucleus_STAT->Gene_Expression_STAT Pseurotins Pseurotins (e.g., Pseurotin A/D) Pseurotins->STAT Inhibit Phosphorylation Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK IκB IκB IKK->IκB pIκB p-IκB IKK->pIκB NFκB NF-κB IκB->NFκB Nucleus_NFkB Nucleus NFκB->Nucleus_NFkB pIκB->IκB Degradation Gene_Expression_NFkB Gene Expression (Inflammation, Survival) Nucleus_NFkB->Gene_Expression_NFkB Pseurotins_NFkB Pseurotins (e.g., Pseurotin A/D) Pseurotins_NFkB->IKK Inhibit

Inferred inhibition of STAT and NF-κB pathways.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not widely published. The following are generalized protocols for key assays relevant to its known and inferred activities.

Yeast Halo Assay for Selective Inhibition

This assay is used to determine the growth-inhibitory effects of a compound on a specific yeast strain.

Materials:

  • Saccharomyces cerevisiae wild-type and hof1Δ strains

  • Yeast extract Peptone Dextrose (YPD) agar (B569324) plates

  • Sterile filter paper discs

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Sterile forceps

  • Incubator at 30°C

Procedure:

  • Prepare a lawn of the wild-type and hof1Δ yeast strains on separate YPD agar plates by evenly spreading a liquid culture.

  • Impregnate sterile filter paper discs with a known concentration of the this compound stock solution.

  • As a negative control, impregnate separate discs with the solvent used to dissolve the compound.

  • Using sterile forceps, place the discs onto the surface of the yeast lawns.

  • Incubate the plates at 30°C for 24-48 hours.

  • Observe the plates for the formation of a clear zone of growth inhibition (a "halo") around the discs. The diameter of the halo is indicative of the compound's inhibitory activity. A larger halo on the hof1Δ plate compared to the wild-type plate indicates selective inhibition.

Start Start Prepare_Yeast_Lawn Prepare Yeast Lawns (Wild-type & hof1Δ) Start->Prepare_Yeast_Lawn Impregnate_Discs Impregnate Filter Discs (Compound & Control) Prepare_Yeast_Lawn->Impregnate_Discs Place_Discs Place Discs on Lawns Impregnate_Discs->Place_Discs Incubate Incubate at 30°C (24-48 hours) Place_Discs->Incubate Observe_Halos Observe and Measure Zones of Inhibition Incubate->Observe_Halos Analyze Analyze for Selective Inhibition Observe_Halos->Analyze End End Analyze->End

Workflow for the Yeast Halo Assay.
Cell Viability (MTT) Assay

This colorimetric assay can be used to assess the cytotoxic effects of this compound on various cell lines.

Materials:

  • Target cell line (e.g., cancer cell lines, immune cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

This compound is a promising bioactive compound with a distinct in vitro profile, selectively inhibiting a yeast strain deficient in the cytokinesis regulator Hof1. This finding strongly implicates a role for this molecule in cell cycle control. However, the full therapeutic potential of this compound remains to be elucidated. Future research should focus on:

  • Quantitative analysis: Determining the IC50 value for the inhibition of the S. cerevisiae hof1Δ strain.

  • Target deconvolution: Identifying the direct molecular target(s) of this compound in yeast and mammalian cells.

  • Signaling pathway analysis: Directly investigating the effects of this compound on the STAT and NF-κB pathways in relevant cell models.

  • In vivo efficacy: Expanding in vivo studies to models of diseases where cell cycle dysregulation is a key factor, such as cancer.

A deeper understanding of the molecular mechanisms underlying the biological activity of this compound will be critical for its potential development as a therapeutic agent.

References

Literature review of pseurotin family compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Pseurotin (B1257602) Family of Fungal Metabolites

Introduction

The pseurotins are a fascinating family of fungal secondary metabolites that have garnered significant attention from the scientific community. Characterized by a unique and complex 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, these compounds are produced by various species of fungi, most notably from the genus Aspergillus.[1] First isolated in 1976, pseurotin A stands as the most well-known member of this family. Since their discovery, pseurotins have been shown to exhibit a wide spectrum of biological activities, including antifungal, antibiotic, anti-angiogenic, immunomodulatory, and anti-cancer properties.[2][3][4] Their diverse therapeutic potential and intricate chemical structures make them compelling candidates for drug discovery and development.

This technical guide provides a comprehensive literature review of the pseurotin family of compounds. It covers their biosynthesis, multifaceted biological activities, and mechanisms of action. The guide summarizes quantitative data in structured tables, details key experimental protocols, and uses visualizations to illustrate complex biological pathways and workflows, serving as a vital resource for researchers, scientists, and professionals in the field of drug development.

Biosynthesis of Pseurotin A

The biosynthesis of pseurotin A is a complex process orchestrated by a dedicated gene cluster, with the hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, playing a central role.[5][6] The pathway begins with the PsoA-mediated formation of the core spiro-ring structure from a precursor, azaspirene.[6][7] Following the initial synthesis, a series of post-modification enzymes tailor the molecule to produce pseurotin A and its analogues.

Key enzymatic steps in the post-PKS-NRPS modification include:

  • PsoC: A methyltransferase that methylates the tertiary alcohol at the C8 position.[5]

  • PsoD: A cytochrome P450 enzyme responsible for oxidizing the benzyl (B1604629) carbon.[5]

  • PsoE: A glutathione (B108866) S-transferase that isomerizes a carbon-carbon double bond in the side chain from the E to the Z configuration.[5]

  • PsoF: A unique bifunctional enzyme with epoxidase and methyltransferase domains that epoxidizes a double bond in the tail, which is then hydrolyzed to form pseurotin A.[5][6]

The combinatorial nature of these biosynthetic steps contributes to the structural diversity observed within the pseurotin family.[6]

Pseurotin A Biosynthesis cluster_0 Core Synthesis cluster_1 Post-PKS-NRPS Modifications PKS_NRPS PKS-NRPS (PsoA) Azaspirene Azaspirene PKS_NRPS->Azaspirene Forms core structure Intermediate1 Intermediate 1 Azaspirene->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Intermediate3 Intermediate 3 Intermediate2->Intermediate3 PseurotinA Pseurotin A Intermediate3->PseurotinA PsoD PsoD (Oxidation) PsoD->Intermediate1 PsoC PsoC (Methylation) PsoC->Intermediate2 PsoE PsoE (Isomerization) PsoE->Intermediate3 PsoF PsoF (Epoxidation) PsoF->PseurotinA Pseurotin D in Leukemia PseurotinD Pseurotin D Mitochondria Mitochondria PseurotinD->Mitochondria CellCycle G2/M Phase Cell Cycle Arrest PseurotinD->CellCycle ROS Increased Mitochondrial ROS Mitochondria->ROS MMP Collapse of Mitochondrial Membrane Potential Mitochondria->MMP Casp9 Caspase-9 Activation ROS->Casp9 MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Pseurotin A in Prostate Cancer PseurotinA Pseurotin A PCSK9_sec PCSK9 Secretion PseurotinA->PCSK9_sec inhibits PCSK9_int PCSK9-LDLR Interaction PseurotinA->PCSK9_int inhibits LDLR_deg LDLR Degradation PCSK9_int->LDLR_deg Cholesterol Cholesterol Uptake by Cancer Cell LDLR_deg->Cholesterol reduces Migration Cell Migration & Colony Formation Cholesterol->Migration Recurrence Tumor Recurrence Migration->Recurrence Pseurotin Immunomodulation Pseurotin Pseurotin A / D STAT STAT3, STAT5, STAT6 Phosphorylation Pseurotin->STAT inhibits Activation T-Cell / B-Cell Activation Signal JAK JAK Kinases Activation->JAK JAK->STAT Proliferation Lymphocyte Proliferation STAT->Proliferation Differentiation B-Cell Differentiation (Plasma Cells) STAT->Differentiation Cytokines TNF-α / IgE Production STAT->Cytokines Response Immune Response Proliferation->Response Differentiation->Response Cytokines->Response In Vivo Workflow Start Start Inject Inject CWR-R1ca-Luc mCRPC cells subcutaneously into male nude mice Start->Inject TumorGrowth Allow primary tumors to reach a defined volume Inject->TumorGrowth TreatmentStart Begin daily oral gavage of Pseurotin A (10 mg/kg) or Vehicle Control (one week pre-surgery) TumorGrowth->TreatmentStart Surgery Surgically resect the primary tumors TreatmentStart->Surgery ContinueTreatment Continue daily treatment for an additional 8 weeks Surgery->ContinueTreatment Monitor Monitor for locoregional and distant recurrence using bioluminescence imaging ContinueTreatment->Monitor Analysis Collect and analyze recurrent tumors, serum PSA, and cholesterol levels Monitor->Analysis End End Analysis->End

References

The Spirocyclic γ-Lactam Core of Pseurotins: An In-depth Technical Guide on its Origin and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseurotins are a class of fungal secondary metabolites characterized by a unique and complex spirocyclic γ-lactam core, which is crucial for their diverse biological activities. This technical guide provides a comprehensive overview of the biosynthesis of this intricate scaffold, detailing the enzymatic machinery and genetic regulation involved. Furthermore, it explores the functional significance of the γ-lactam core in mediating the pharmacological effects of pseurotins, including their potential as anticancer, antiparasitic, and immunomodulatory agents. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Introduction

Pseurotins, first isolated from Pseudeurotium ovalis, are a family of fungal natural products that have garnered significant interest due to their intriguing chemical structures and broad spectrum of biological activities.[1] At the heart of these molecules lies a distinctive 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, a spirocyclic γ-lactam that presents a considerable synthetic challenge and is a key determinant of their bioactivity.[2][3] Understanding the origin and function of this core structure is paramount for the rational design of novel therapeutics and for harnessing the full potential of these fascinating natural products. This guide will delve into the genetic and enzymatic basis of the spirocyclic γ-lactam's formation and its role in the biological functions of pseurotins.

Origin: The Biosynthetic Pathway of the Spirocyclic γ-Lactam Core

The biosynthesis of the pseurotin (B1257602) core is orchestrated by a sophisticated interplay of enzymes encoded by the pso gene cluster, which is notably intertwined with the fumagillin (B1674178) biosynthetic gene cluster in Aspergillus fumigatus.[4] The formation of the characteristic spirocyclic γ-lactam is initiated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and is followed by a series of tailoring reactions.

The Pseurotin Biosynthetic Gene Cluster

The pso gene cluster contains the essential genes required for pseurotin biosynthesis. Key genes and their corresponding enzymes are detailed in Table 1. The cluster's regulation is complex, with factors such as zinc concentration influencing its expression.[2][5][6] High zinc concentrations have been shown to upregulate the expression of pseurotin biosynthetic genes, leading to increased production of pseurotin A.[6]

Table 1: Key Genes and Enzymes in the Pseurotin Biosynthetic Pathway

GeneEnzymeProposed Function in Pseurotin A Biosynthesis
psoAPKS-NRPSA hybrid enzyme responsible for synthesizing the core 1-oxa-7-azaspiro[2][2]non-2-ene-4,6-dione skeleton from polyketide and amino acid precursors.[2]
psoBPutative HydrolasePotentially involved in the 2-pyrrolidine ring closure.[7]
psoCMethyltransferaseCatalyzes the O-methylation of the hydroxyl group at C8.[2]
psoDCytochrome P450Responsible for the oxidation of the benzyl (B1604629) group.[2]
psoEGlutathione S-transferaseInvolved in the isomerization of the olefinic bond in the side chain.[2]
psoFC-methyltransferase/EpoxidaseA bifunctional (or even trifunctional) enzyme that performs C-methylation of the polyketide backbone and subsequent epoxidation of the side chain.[2][8][9] This enzyme is encoded outside the main pso cluster.[4]
psoGUnknownLocated within the fumagillin cluster but involved in pseurotin biosynthesis; its exact function is yet to be determined.[4]
Enzymatic Formation of the Spirocyclic γ-Lactam Core

The biosynthesis of pseurotin A begins with the iterative PKS-NRPS enzyme, PsoA. This megaenzyme is responsible for the condensation of polyketide and amino acid precursors to form the fundamental spirocyclic γ-lactam structure.[2] While the precise mechanism of spirocyclization by PsoA remains to be fully elucidated, it is the foundational step upon which the diversity of the pseurotin family is built.

Following the formation of the core, a series of tailoring enzymes modify the structure to produce pseurotin A and its analogues. These modifications include methylation, oxidation, and isomerization, as detailed in the biosynthetic pathway diagram below.

pseurotin_biosynthesis cluster_pks_nrps PsoA (PKS-NRPS) cluster_tailoring Tailoring Steps Precursors Polyketide & Phenylalanine Precursors Spirocyclic_Core Azaspirene (Spirocyclic γ-lactam core) Precursors->Spirocyclic_Core Multiple steps PsoF_MT PsoF (C-Methylation) Spirocyclic_Core->PsoF_MT PsoC PsoC (O-Methylation) PsoF_MT->PsoC PsoD PsoD (Oxidation) PsoC->PsoD PsoE_PsoF_Isom PsoE/PsoF (Isomerization) PsoD->PsoE_PsoF_Isom PsoF_Epox PsoF (Epoxidation) PsoE_PsoF_Isom->PsoF_Epox Hydrolysis Spontaneous Hydrolysis PsoF_Epox->Hydrolysis Pseurotin_A Pseurotin A Hydrolysis->Pseurotin_A

Pseurotin A Biosynthetic Pathway

Function: The Role of the Spirocyclic γ-Lactam Core in Bioactivity

The spirocyclic γ-lactam core is a key pharmacophore of the pseurotin family, contributing significantly to their diverse biological activities. Modifications to this core and its side chains can dramatically alter the potency and selectivity of these compounds.

Immunomodulatory Activity

Pseurotin A and its analogues have demonstrated significant immunomodulatory effects, particularly in the inhibition of IgE production. This activity is highly dependent on the structure of the molecule. For instance, 10-deoxypseurotin A exhibits a remarkably lower IC50 value for IgE inhibition compared to pseurotin A, highlighting the importance of specific hydroxyl groups for this activity.

Table 2: Immunomodulatory Activity of Pseurotin Analogues

CompoundBiological ActivityIC50 Value (µM)
Pseurotin AIgE Production Inhibition3.6
10-deoxypseurotin AIgE Production Inhibition0.066
SynerazolImmunosuppressive ActivityNot specified
Anticancer and Antiparasitic Activities

Pseurotins have also shown promise as anticancer and antiparasitic agents. The cytotoxic effects of pseurotin A have been observed against various cancer cell lines, and its antiparasitic activity has been demonstrated against several protozoan parasites.

Table 3: Anticancer and Antiparasitic Activities of Pseurotin A

ActivityTarget Organism/Cell LineIC50 Value (µg/mL)
AnticancerHepG2 (Hepatocellular Carcinoma)22.2
AntiparasiticLeishmania donovaniNot specified
Plasmodium falciparumNot specified
Trypanosoma cruziNot specified

The following diagram illustrates the logical relationship between the spirocyclic γ-lactam core and the observed biological activities.

functional_relationship Core Spirocyclic γ-Lactam Core Bioactivity Biological Activity Core->Bioactivity Modifications Side Chain Modifications (e.g., hydroxylation, methylation) Modifications->Bioactivity Immunomodulation Immunomodulation (IgE Inhibition) Bioactivity->Immunomodulation Anticancer Anticancer Activity Bioactivity->Anticancer Antiparasitic Antiparasitic Activity Bioactivity->Antiparasitic

Function of the Spirocyclic Core

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of pseurotin biosynthesis.

Gene Deletion in Aspergillus fumigatus

The functional characterization of the pso genes has been largely achieved through targeted gene deletion. A common method involves protoplast transformation with a gene replacement cassette.

Workflow for Gene Deletion:

  • Construct Generation: A deletion cassette is constructed using fusion PCR. This typically involves amplifying the upstream and downstream flanking regions of the target gene and fusing them to a selectable marker (e.g., pyrG or a hygromycin resistance gene).

  • Protoplast Preparation: A. fumigatus mycelia are treated with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: The deletion cassette is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformants are selected on appropriate media (e.g., media lacking uridine (B1682114) and uracil (B121893) for pyrG selection). Correct gene replacement is confirmed by PCR and Southern blot analysis.

gene_deletion_workflow Start Start: Target Gene Identification Construct 1. Construct Deletion Cassette (Fusion PCR) Start->Construct Transform 3. Protoplast Transformation (PEG-mediated) Construct->Transform Protoplast 2. Prepare A. fumigatus Protoplasts Protoplast->Transform Select 4. Selection of Transformants Transform->Select Screen 5. Screen for Homologous Recombination (PCR, Southern Blot) Select->Screen End End: Gene Deletion Mutant Screen->End

Gene Deletion Workflow
In Vitro Enzyme Assays

To characterize the function of individual Pso enzymes, they are typically expressed recombinantly and purified.

  • Heterologous Expression: The gene of interest (e.g., psoF) is cloned into an expression vector and expressed in a suitable host, such as Escherichia coli or Pichia pastoris.[9]

  • Protein Purification: The recombinant protein is purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary co-factors (e.g., S-adenosyl methionine for methyltransferases, FAD and NADPH for monooxygenases).

  • Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic conversion.

Conclusion and Future Perspectives

The spirocyclic γ-lactam core of pseurotins is a testament to the intricate biosynthetic capabilities of fungi. The elucidation of the pso gene cluster and the characterization of the involved enzymes have provided a solid foundation for understanding the origin of this unique scaffold. The diverse biological activities associated with the pseurotin family underscore the functional importance of the γ-lactam core.

Despite significant progress, several questions remain. The precise catalytic mechanism of the PsoA PKS-NRPS in forging the spirocyclic ring is a key area for future investigation. Furthermore, a detailed kinetic analysis of all the Pso enzymes would provide a more quantitative understanding of the biosynthetic pathway. The discovery of the crystal structures of these enzymes would offer invaluable insights into their function and could guide protein engineering efforts to generate novel pseurotin analogues. Continued research into the origin and function of the pseurotin spirocyclic γ-lactam core holds great promise for the development of new and effective therapeutic agents.

References

A Technical Guide to the PKS-NRPS Hybrid Origin of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the biosynthetic pathway of 11-O-methylpseurotin A, a fungal secondary metabolite originating from a sophisticated hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Pseurotins are a class of fungal natural products known for their unique 1-oxa-7-azaspiro[1][1]non-2-ene-4,6-dione core structure and a range of biological activities.[2] This document details the enzymatic machinery, the genetic framework of the pso gene cluster, and the key experimental evidence that has illuminated the formation of its precursor, pseurotin (B1257602) A. A significant focus is placed on the current understanding and the existing knowledge gap concerning the final O-methylation step that yields this compound.

The Pseurotin Biosynthetic Gene Cluster (pso)

The biosynthesis of the pseurotin family of compounds is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), referred to as the pso cluster, within the genome of fungi such as Aspergillus fumigatus.[2][3] This cluster contains the central PKS-NRPS hybrid enzyme, PsoA, along with a suite of tailoring enzymes responsible for the intricate structural modifications that follow the initial core assembly.[1][2] The genes for pseurotin and another secondary metabolite, fumagillin, are uniquely intertwined in a single supercluster.[3]

Core Scaffold Synthesis: The Role of PsoA

The foundational structure of pseurotin A is assembled by the megasynthase PsoA, a classic example of a fungal iterative PKS-NRPS hybrid enzyme.[1][4]

  • PKS Module: The N-terminal polyketide synthase (PKS) module is responsible for synthesizing a polyketide chain from acetate (B1210297) building blocks.[5] This module contains essential domains such as a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP), along with modifying domains like ketoreductase (KR), dehydratase (DH), and C-methyltransferase (CMeT) that dictate the reduction and methylation pattern of the growing chain.[5]

  • NRPS Module: The C-terminal nonribosomal peptide synthetase (NRPS) module then incorporates an amino acid (phenylalanine) into the polyketide intermediate.[2]

  • Release and Cyclization: The final product is released from the enzyme, likely involving a Dieckmann cyclization, to form the characteristic spirocyclic γ-lactam core of the pseurotins.[4][5]

Post-Assembly Tailoring: The Path to Pseurotin A

Following the synthesis of the core structure by PsoA, a series of tailoring enzymes encoded by the pso cluster catalyze multiple oxidative and rearrangement reactions to produce pseurotin A.[2] The functions of these enzymes have been largely determined through systematic gene deletion studies and in vitro enzymatic assays.[1][2]

Data Presentation

Table 1: Genes and Enzymes of the Pseurotin A Biosynthetic Cluster

GeneEnzymeProposed Function
psoAPsoAHybrid PKS-NRPS; synthesizes the core 1-oxa-7-azaspiro[1][1]non-2-ene-4,6-dione skeleton from polyketide and amino acid precursors.[1][2][4]
psoBPsoBPutative hydrolase; potentially involved in the closure of the 2-pyrrolidine ring.[2]
psoCPsoCS-adenosyl methionine (SAM)-dependent O-methyltransferase; specifically methylates the C-8 hydroxyl group.[2]
psoDPsoDFAD-dependent monooxygenase; catalyzes an oxidation step in the pathway.
psoEPsoEPutative hydrolase; function not fully elucidated.
psoFPsoFBifunctional epoxidase/C-methyltransferase; appears to methylate the nascent polyketide backbone in trans.[1]
psoGPsoGHypothetical protein of unknown function.[2]
The Final Step: The Unidentified 11-O-Methyltransferase

While the biosynthetic pathway to pseurotin A is well-documented, the specific enzymatic conversion of pseurotin A to this compound remains unelucidated.[2] The known O-methyltransferase in the cluster, PsoC, has been shown to act exclusively on the C-8 hydroxyl group.[2] Therefore, a different, currently unidentified methyltransferase is responsible for the methylation at the C-11 position.[2]

Several hypotheses exist for this final methylation event:[2]

  • A Promiscuous Methyltransferase: An O-methyltransferase from a different biosynthetic pathway in A. fumigatus may exhibit substrate promiscuity and be capable of methylating the C-11 hydroxyl group of pseurotin A.[2]

  • An Uncharacterized Cluster Gene: A yet-to-be-characterized or distantly located gene associated with the pso cluster may encode the specific 11-O-methyltransferase.[2]

  • Regulation-Dependent Expression: The expression of the responsible methyltransferase might be contingent on specific culture conditions or regulatory factors that have not been replicated in the laboratory settings where the pathway has been primarily studied.[2]

Mandatory Visualizations

Pseurotin A Biosynthesis Pathway cluster_precursors Precursors cluster_psoA Core Synthesis cluster_intermediates Intermediates & Tailoring cluster_product Final Product precursors Malonyl-CoA + Phenylalanine + S-adenosyl methionine (SAM) PsoA PsoA (PKS-NRPS Hybrid) precursors->PsoA core Pseurotin Core Scaffold PsoA->core Chain assembly, cyclization, release int1 Oxidized Intermediate 1 core->int1 PsoD (Oxidation) int2 Oxidized Intermediate 2 int1->int2 Other Oxidases (?) int3 C-methylated Intermediate int2->int3 PsoF (C-methylation) int4 8-O-methylated Intermediate int3->int4 PsoC (8-O-methylation) PseurotinA Pseurotin A int4->PseurotinA PsoB (Ring closure), other steps

Caption: The biosynthetic pathway of Pseurotin A.

Proposed 11-O-Methylation PseurotinA Pseurotin A Enzyme Unknown 11-O-Methyltransferase PseurotinA->Enzyme SAM S-adenosyl methionine (SAM) SAM->Enzyme Product This compound Enzyme->Product

Caption: Proposed final biosynthetic step of this compound.

Experimental Workflow start Wild-Type Aspergillus fumigatus gene_del Create Gene Deletion Mutant (e.g., ΔpsoC) start->gene_del culture Fermentation in Liquid Culture start->culture Control gene_del->culture extraction Solvent Extraction of Metabolites culture->extraction analysis LC-MS/HPLC Analysis extraction->analysis comparison Compare Metabolite Profiles: Wild-Type vs. Mutant analysis->comparison conclusion Identify Accumulated Intermediate & Infer Enzyme Function comparison->conclusion

Caption: Workflow for elucidating gene function in the pso cluster.

Experimental Protocols

The elucidation of the pseurotin A pathway has relied heavily on genetic manipulation and analytical chemistry. Below are detailed, representative protocols for the key experimental approaches.

Protocol 1: Gene Deletion in Aspergillus fumigatus

This protocol describes a typical workflow for creating a targeted gene deletion mutant to study the function of a pso gene.

  • Construct Design:

    • Amplify ~1.0-1.5 kb regions of DNA flanking the 5' and 3' ends of the target gene (e.g., psoC) from A. fumigatus genomic DNA using high-fidelity polymerase.

    • Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph).

    • Assemble the 5' flank, the marker cassette, and the 3' flank into a single linear DNA construct using fusion PCR or Gibson assembly. The final construct will replace the target gene with the marker via homologous recombination.

  • Protoplast Formation:

    • Grow A. fumigatus mycelia in liquid culture.

    • Harvest mycelia and wash with a stabilizing buffer (e.g., 0.6 M KCl).

    • Digest the fungal cell wall using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, glucanex) in the stabilizing buffer to release protoplasts.

    • Filter the protoplast suspension through sterile glass wool to remove mycelial debris and collect the protoplasts by gentle centrifugation.

  • Transformation:

    • Resuspend protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl2).

    • Add the linear deletion construct DNA (~5-10 µg) and PEG solution to the protoplast suspension to facilitate DNA uptake.

    • Incubate on ice, followed by a brief incubation at room temperature.

  • Selection and Screening:

    • Plate the transformation mixture onto stabilized minimal medium agar (B569324) containing the appropriate selective agent (e.g., hygromycin B).

    • Incubate until transformant colonies appear.

    • Isolate genomic DNA from putative transformants and confirm the correct gene replacement event via diagnostic PCR and Southern blotting.

Protocol 2: Metabolite Extraction and Analysis

This protocol outlines the procedure for analyzing the secondary metabolite profile of wild-type and mutant fungal strains.

  • Fungal Culture:

    • Inoculate both the wild-type A. fumigatus strain and the generated deletion mutant into a suitable liquid fermentation medium.

    • Incubate cultures under identical controlled conditions (e.g., 28°C, 200 rpm) for 7-14 days to allow for the production of secondary metabolites.[6]

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of an organic solvent (e.g., ethyl acetate) three times.

    • Extract the mycelia by homogenization in a solvent like acetone (B3395972) or methanol, followed by filtration and evaporation of the solvent. The residue can then be redissolved and partitioned with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

  • HPLC Analysis:

    • Redissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[7]

    • Typical HPLC Conditions: A C18 reverse-phase column with a gradient elution system, for example, from water (with 0.1% formic acid) to acetonitrile (B52724) (with 0.1% formic acid) over 30 minutes.[7]

    • Monitor the elution profile using a UV-Vis detector (e.g., at 254 nm and 280 nm) and the mass spectrometer.

    • Compare the chromatograms of the wild-type and mutant strains. The absence of a peak in the mutant that is present in the wild-type (corresponding to the final product) and/or the appearance of a new peak (corresponding to the accumulated substrate of the deleted enzyme) allows for functional assignment. Pseurotin A can be identified by comparison with an authentic standard.[7]

References

Methodological & Application

Protocol for Preparing 11-O-Methylpseurotin A Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 11-O-Methylpseurotin A, a fungal metabolite with selective biological activity.[1] Accurate preparation of stock solutions is critical for reproducible results in research applications, including cell-based assays and drug discovery.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage.[1]

PropertyValueSource
Molecular Formula C₂₃H₂₇NO₈[2][3]
Molecular Weight 445.46 g/mol [1][3]
Appearance White solid[2]
Purity >95.0% by HPLC[2]
Solubility Soluble in DMSO, ethanol, and methanol (B129727) (e.g., 1 mg/mL)[2][]
CAS Registry Number 956904-34-0[2][3]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is a common starting point for serial dilutions to obtain working concentrations for various assays.[1]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), high-purity[5]

  • Sterile microcentrifuge tubes[1]

  • Analytical balance[1]

  • Vortex mixer[1]

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate the Required Mass: To prepare a desired volume of a 10 mM stock solution, use the following formula:

    Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000[1]

    Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 445.46 g/mol / 1000 = 4.45 mg[1]

  • Weighing: In a sterile environment, such as a laminar flow hood, carefully weigh the calculated mass of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.[1][5]

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the compound.[1]

  • Dissolution: Securely cap the tube and vortex for 1-2 minutes, or until the solid is completely dissolved.[1] Visually inspect the solution to ensure no particulate matter is present. Sonication may be used to aid dissolution, but care should be taken to avoid heating the sample.[5]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.[5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and the date of preparation.[1]

Storage and Stability

Proper storage is crucial to maintain the chemical integrity and biological activity of this compound.

FormStorage TemperatureDurationImportant Considerations
Solid Powder -20°CUp to 2 yearsProtect from light and moisture.[1][5]
Stock Solution in DMSO -80°CUp to 6 monthsMinimize freeze-thaw cycles by using aliquots.[1][5]
Stock Solution in DMSO 4°CUp to 2 weeksFor short-term use only.[1]

Preparation of Working Solutions

For cell-based assays, it is critical to minimize the final DMSO concentration to avoid solvent-induced artifacts (ideally ≤ 0.1%).[5] Working solutions should be prepared fresh for each experiment.[5]

Example: Preparing a 10 µM Working Solution from a 10 mM Stock:

  • Intermediate Dilution: First, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.[1]

  • Final Dilution: Further dilute the 100 µM intermediate solution 1:10 in sterile cell culture medium to achieve the final 10 µM working concentration.[1]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Loss of compound activity in aqueous buffers Hydrolysis of the γ-lactam ringMaintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5). Prepare fresh solutions before use and avoid long-term storage in aqueous media.[5]
Compound degradation upon exposure to air OxidationHandle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents and media.[5]
Precipitation of the compound in aqueous solutions Low aqueous solubilityPrepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay.[5]
Inconsistent results in cell-based assays Solvent-mediated degradation or interactionUse high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[5]

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation (Example) calc Calculate Mass of This compound weigh Weigh Compound calc->weigh Mass = Conc x Vol x MW / 1000 dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot of 10 mM Stock store->thaw intermediate Prepare 100 µM Intermediate Solution thaw->intermediate 1:100 dilution in media final Prepare 10 µM Final Working Solution intermediate->final 1:10 dilution in media use Use Immediately in Assay final->use

Caption: Workflow for preparing this compound stock and working solutions.

Potential Signaling Pathway Interaction

While the precise signaling pathways affected by this compound are a subject of ongoing research, it is known to inhibit strains with a deletion of the HOF1 gene, suggesting an interaction with the Hof1 pathway, which is a key regulator of cytokinesis.[5]

G cluster_pathway Hypothetical Signaling Pathway Inhibition compound This compound hof1 Hof1 Protein compound->hof1 Inhibits cytokinesis Cytokinesis hof1->cytokinesis Regulates cell_division Cell Division cytokinesis->cell_division

References

Application Notes and Protocols for 11-O-Methylpseurotin A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite, a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) molecule, originally isolated from Aspergillus fumigatus and Sporothrix sp.[1] It has garnered scientific interest due to its selective biological activity. The primary reported activity of this compound is the selective growth inhibition of a Saccharomyces cerevisiae strain with a deletion of the Hof1 gene (hof1Δ).[2][3] The Hof1 protein is a key regulator of cytokinesis, suggesting a potential mechanism of action related to cell cycle control.[2]

While direct evidence is still emerging, related compounds such as Pseurotin (B1257602) A and D have demonstrated anti-inflammatory effects through the inhibition of the JAK/STAT and NF-κB signaling pathways.[4][5] This suggests that this compound may possess similar properties. These application notes provide detailed protocols for assessing the cytotoxic and anti-inflammatory potential of this compound in relevant cell-based models.

Compound Properties, Handling, and Storage

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 956904-34-0[1][6]
Molecular Formula C₂₃H₂₇NO₈[1][3]
Molecular Weight 445.47 g/mol [1]
Appearance White solid[1]
Purity >95.0% by HPLC[1]
Solubility Soluble in DMSO, ethanol, methanol[1][7]
Preparation of Stock and Working Solutions

Accurate preparation of solutions is critical for reproducible results.[8] Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.[2]

Protocol for 10 mM Stock Solution in DMSO:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Weigh: In a sterile environment (e.g., laminar flow hood), carefully weigh the desired mass. To prepare 1 mL of a 10 mM stock, 4.45 mg of the compound is required.[8]

  • Dissolve: Add the appropriate volume of anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to the solid compound.[2]

  • Mix: Vortex or sonicate gently until the compound is fully dissolved.[2]

  • Store: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -80°C for long-term stability.[2]

Preparation of Working Solutions:

For cell-based assays, the DMSO stock solution must be diluted in the appropriate cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Perform serial dilutions to achieve the final desired concentration accurately. Always prepare working solutions fresh for each experiment.[2]

Stability and Storage

This compound is susceptible to degradation, which can impact experimental results.

  • Hydrolysis: The γ-lactam ring in its core is prone to hydrolysis in acidic or alkaline conditions. Aqueous solutions should be maintained at a neutral pH (6.5-7.5).[2]

  • Oxidation: The complex structure may be sensitive to oxidation. When possible, handle solutions under an inert atmosphere and use degassed solvents.[2]

  • Storage: Store the solid compound at -20°C, protected from light and moisture.[1][2] Store DMSO stock solutions at -80°C.[2]

Mechanism of Action & Signaling Pathways

The primary established mechanism of this compound is its selective inhibition of a hof1Δ strain of S. cerevisiae, indicating an interaction with the Hof1 pathway, which is crucial for regulating cytokinesis.[2]

Furthermore, based on the activity of its analogs Pseurotin A and D, it is postulated that this compound may inhibit key inflammatory signaling pathways. Pseurotins A and D have been shown to suppress the production of inflammatory mediators by inhibiting the phosphorylation of STAT3 in macrophages.[4][5] These pathways are central to the inflammatory response, cell proliferation, and survival.[9][10]

G cluster_0 Postulated Anti-Inflammatory Mechanism cluster_1 LPS LPS / Cytokine Receptor Receptor (e.g., TLR4, IL-6R) LPS->Receptor JAK JAK Receptor->JAK IKK IKK Complex Receptor->IKK STAT STAT JAK->STAT P Nucleus Nucleus STAT->Nucleus Dimerization & Translocation IkB IκBα IKK->IkB P NFkB NF-κB NFkB->Nucleus Translocation Gene Inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene Transcription Compound This compound (Pseurotins A, D) Compound->JAK Inhibition? Compound->IKK Inhibition? IkB_NFkB IκBα - NF-κB IkB_NFkB->NFkB Release

Caption: Postulated inhibition of JAK/STAT and NF-κB pathways.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.[11] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages, cancer cell lines)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁵ cells/well in 100 µL medium) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

G A 1. Seed cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Treat with serial dilutions of This compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4 hours (Formazan formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate % Cell Viability H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This protocol evaluates the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS)

  • 24-well or 96-well tissue culture plates

  • Commercial ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate (e.g., 4 x 10⁵ cells/mL) or a 96-well plate (e.g., 1-2 x 10⁵ cells/well) and incubate overnight.[15][16]

  • Pre-treatment: Remove the culture medium. Add fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.[16] Include a vehicle control well.

  • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 100-1000 ng/mL.[15][17]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[16]

  • Supernatant Collection: Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.

  • Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.[16][18]

  • Data Analysis: Compare the cytokine concentrations in the compound-treated wells to the LPS-only stimulated wells to determine the percent inhibition.

G A 1. Seed RAW 264.7 cells in culture plate B 2. Incubate overnight A->B C 3. Pre-treat with This compound (1-2 hours) B->C D 4. Stimulate with LPS (100-1000 ng/mL) C->D E 5. Incubate for 18-24 hours D->E F 6. Collect cell culture supernatant E->F G 7. Quantify Cytokines (TNF-α, IL-6) via ELISA F->G H 8. Calculate % Inhibition G->H

Caption: Workflow for anti-inflammatory screening assay.

Data Presentation

Quantitative data for this compound is limited in publicly available literature. The following table summarizes its known activity and compares it with related pseurotin analogs for context.

Table 2: Comparative Biological Activity of Pseurotin Derivatives

CompoundAssay / ModelOrganism / Cell LineKey Findings
This compound Growth InhibitionSaccharomyces cerevisiae (hof1Δ strain)Selectively inhibits growth
Pseurotin A Anti-proliferativeRAW 264.7 MacrophagesInhibits proliferation (up to 50 µM)
Pseurotin D Anti-proliferativeRAW 264.7 MacrophagesInhibits proliferation (up to 50 µM)
Pseurotin A & D Anti-inflammatoryRAW 264.7 MacrophagesInhibit NO and IL-6 production

Data compiled from references[4][5].

Troubleshooting

G Start High Variability or Low Signal in Assay CheckPrecip Is the compound precipitating in media? Start->CheckPrecip Solubility Reduce final concentration. Increase final DMSO % (if tolerated). Use sonication for working solutions. CheckPrecip->Solubility Yes CheckCells Are cells healthy and at optimal density? CheckPrecip->CheckCells No Solubility->CheckCells OptimizeCells Optimize cell seeding density. Use low-passage cells. Check for contamination. CheckCells->OptimizeCells No CheckReagents Are reagents (MTT, LPS) expired or degraded? CheckCells->CheckReagents Yes OptimizeCells->CheckReagents NewReagents Prepare fresh reagents. Validate LPS/stimulant activity. CheckReagents->NewReagents Yes CheckCompound Could the compound be degraded? CheckReagents->CheckCompound No NewReagents->CheckCompound NewCompound Use fresh aliquot from -80°C stock. Prepare working solutions immediately before use. CheckCompound->NewCompound Yes End Assay Optimized CheckCompound->End No NewCompound->End

Caption: A logical approach to troubleshooting common assay issues.

References

Application of 11-O-Methylpseurotin A in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core.[1] Isolated from marine-derived Aspergillus fumigatus, this compound has emerged as a molecule of interest in drug discovery due to its selective biological activity.[2] Notably, it has been identified as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the Hof1 gene (hof1Δ), suggesting a potential role in targeting cell division, specifically cytokinesis.[3][4] While comprehensive quantitative data for this compound is still emerging, its structural similarity to other pseurotins, such as Pseurotin A and D, suggests potential applications in anti-inflammatory and anti-cancer research.[3]

This document provides detailed application notes and protocols for the utilization of this compound in drug discovery screening, summarizing available data and outlining key experimental methodologies.

Data Presentation

Quantitative bioactivity data for this compound is limited in publicly available literature.[4] The primary reported activity is the selective inhibition of a Saccharomyces cerevisiae hof1Δ strain, identified through a semi-quantitative yeast halo assay.[3] Direct biochemical IC50 values for its primary known phenotype are not yet established.[3] For comparative purposes, data for the related compound, Pseurotin A, is presented below.

Table 1: Summary of Biological Activity for Pseurotin Analogs

CompoundAssay/TargetOrganism/Cell LineQuantitative DataReference
This compound Antiseizure ActivityLarval Zebrafish (PTZ-induced seizure model)Inactive[3]
This compound Selective InhibitionSaccharomyces cerevisiae (hof1Δ strain)Selectively inhibits growth (Zone of inhibition observed)[3]
Pseurotin A OsteoporosisOvariectomized (OVX) MousePrevented bone loss and reduced osteoclast number[3]
Pseurotin A Hepatocellular CarcinomaRatExerted an anti-hepatocarcinogenic effect[3]
Pseurotin D InflammationMouse (Ovalbumin-induced footpad edema)Decreased paw swelling and pro-inflammatory cytokine production[3]

Signaling Pathways and Mechanisms of Action

The biological activities of pseurotins are often linked to their ability to modulate key signaling pathways. Pseurotin A and its analogs have been reported to interfere with the STAT (Signal Transducer and Activator of Transcription) pathway, which is critical for immune responses and cell growth.[3] The selective inhibition of the S. cerevisiae hof1Δ strain by this compound points to a mechanism of action related to the regulation of mitosis and cytokinesis, as the Hof1 protein is involved in these processes.[3]

G cluster_0 Pseurotin A & D Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Inflammation, Cell Growth) Nucleus->Gene_Expression Pseurotins Pseurotin A / D Pseurotins->JAK Inhibition

Caption: Simplified STAT signaling pathway modulated by Pseurotin A and D.

G cluster_1 Proposed Mechanism in S. cerevisiae Mitosis Mitosis Hof1 Hof1 Protein Mitosis->Hof1 Cytokinesis Cytokinesis Hof1->Cytokinesis Cell_Division Successful Cell Division Cytokinesis->Cell_Division MethylpseurotinA This compound Hof1_Deletion hof1Δ Strain (No Hof1 Protein) MethylpseurotinA->Hof1_Deletion Synthetic Lethality Cell_Death Cell Death Hof1_Deletion->Cell_Death G cluster_2 Yeast Halo Assay Workflow Yeast_Culture Prepare Yeast Cultures (Wild-type & hof1Δ) Plate_Yeast Spread Yeast Lawn on YPD Agar Yeast_Culture->Plate_Yeast Apply_Compound Apply this compound to Filter Disc Plate_Yeast->Apply_Compound Incubate Incubate Plates (24-48h, 30°C) Apply_Compound->Incubate Measure_Halo Measure Zone of Inhibition Incubate->Measure_Halo

References

Application Notes and Protocols for Studying Hof1 Deletion Strains in Saccharomyces cerevisiae with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for utilizing 11-O-Methylpseurotin A to study Saccharomyces cerevisiae strains with a deletion of the HOF1 gene (hof1Δ). Hof1 (Homologue Of Fifteen) is a crucial F-BAR domain protein involved in the regulation of cytokinesis in budding yeast. It plays a key role in coordinating the constriction of the actomyosin (B1167339) ring with the formation of the primary septum.[1][2][3] Deletion of HOF1 results in temperature-sensitive growth defects and impaired cytokinesis.[1] this compound has been identified as a compound that selectively inhibits the growth of hof1Δ yeast strains, suggesting a synthetic lethal interaction that can be exploited to investigate the intricacies of cytokinesis and to identify potential antifungal drug targets.[4]

These protocols are designed to guide researchers in characterizing the effects of this compound on hof1Δ yeast, including methods for assessing growth inhibition, cell cycle progression, and specific cytokinesis-related phenotypes.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of the described experiments. Researchers should generate their own data following the provided protocols.

Table 1: Growth Inhibition of S. cerevisiae Strains by this compound

Yeast StrainThis compound IC50 (µM) at 30°C
Wild-Type (BY4741)> 100
hof1Δ15

Table 2: Phenotypic Analysis of hof1Δ Cells Treated with this compound

Treatment (on hof1Δ cells)% Cells with Cytokinesis Defects (Chains of cells)% Multinucleated Cells
DMSO (Vehicle Control)52
This compound (15 µM)6540

Signaling Pathway and Experimental Workflow Diagrams

Hof1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_hof1 Hof1 Regulation cluster_downstream Downstream Effects Cdk1 Cdk1 Cdc5 Cdc5 (Polo-like kinase) Cdk1->Cdc5 activates MEN Mitotic Exit Network (MEN) (Dbf2-Mob1) Cdc5->MEN activates Hof1_unphos Hof1 (unphosphorylated) at Septin Ring MEN->Hof1_unphos phosphorylates Hof1_phos Hof1 (phosphorylated) at Actomyosin Ring Hof1_unphos->Hof1_phos translocates AMR_constriction Actomyosin Ring Constriction Hof1_phos->AMR_constriction promotes Septum_formation Primary Septum Formation (via Chs2) Hof1_phos->Septum_formation coordinates with Cytokinesis Successful Cytokinesis AMR_constriction->Cytokinesis Septum_formation->Cytokinesis

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_analysis Data Analysis Yeast_strains Prepare Yeast Cultures (Wild-Type and hof1Δ) Growth_assay Growth Inhibition Assay (e.g., Halo or Broth Microdilution) Yeast_strains->Growth_assay Microscopy Microscopy Analysis (DAPI and Calcofluor White Staining) Yeast_strains->Microscopy Flow_cytometry Cell Cycle Analysis (Flow Cytometry) Yeast_strains->Flow_cytometry Compound_prep Prepare this compound and Vehicle Control (DMSO) Compound_prep->Growth_assay Compound_prep->Microscopy Compound_prep->Flow_cytometry IC50_calc Calculate IC50 Values Growth_assay->IC50_calc Phenotype_quant Quantify Cytokinesis Defects (% chained cells, % multinucleated) Microscopy->Phenotype_quant Cell_cycle_dist Analyze Cell Cycle Distribution Flow_cytometry->Cell_cycle_dist

Synthetic_Lethality cluster_genotype Genotype cluster_treatment Treatment cluster_phenotype Phenotype WT Wild-Type (HOF1) Viable1 Viable WT->Viable1 treated with Viable2 Viable WT->Viable2 treated with hof1_delta hof1Δ Viable3 Viable hof1_delta->Viable3 treated with Lethal Synthetic Lethality (Cell Death) hof1_delta->Lethal treated with DMSO DMSO (Vehicle) DMSO->Viable1 DMSO->Viable3 OMPA This compound OMPA->Viable2 OMPA->Lethal

Experimental Protocols

Protocol 1: Yeast Growth Inhibition Assay (Halo Assay)

This protocol is a rapid and straightforward method to qualitatively and semi-quantitatively assess the growth inhibitory effects of this compound on wild-type and hof1Δ yeast strains.

Materials:

  • S. cerevisiae wild-type (e.g., BY4741) and hof1Δ strains

  • Yeast extract Peptone Dextrose (YPD) agar (B569324) plates

  • Sterile glass beads

  • Sterile filter paper discs (6 mm diameter)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Micropipettes and sterile tips

  • Incubator (30°C)

Procedure:

  • Prepare Yeast Lawns: a. Grow overnight cultures of wild-type and hof1Δ yeast in liquid YPD medium at 30°C with shaking. b. Dilute the overnight cultures to an OD₆₀₀ of 0.1 in fresh YPD medium. c. Pipette 100-200 µL of the diluted culture onto separate YPD agar plates. d. Spread the culture evenly over the entire surface of the agar using sterile glass beads. e. Allow the plates to dry for 10-15 minutes in a sterile environment.

  • Compound Application: a. Aseptically place a sterile filter paper disc in the center of each yeast lawn. b. Pipette 5-10 µL of the this compound stock solution onto the filter disc of one wild-type and one hof1Δ plate. c. Pipette an equal volume of DMSO onto the filter disc of another set of wild-type and hof1Δ plates to serve as a negative control.

  • Incubation and Analysis: a. Incubate the plates at 30°C for 24-48 hours. b. Observe the plates for the formation of a clear zone of growth inhibition (a "halo") around the filter discs. c. Measure the diameter of the halo. A larger halo indicates greater growth inhibition. Compare the halo size on the hof1Δ plate to the wild-type plate for the this compound treatment.

Protocol 2: Microscopy of Cytokinesis Defects

This protocol details the staining of yeast cells to visualize nuclei and chitin (B13524) deposition, allowing for the quantification of cytokinesis defects such as the formation of cell chains and multinucleated cells.

Materials:

  • Wild-type and hof1Δ yeast strains

  • Liquid YPD medium

  • This compound

  • DMSO

  • 37% Formaldehyde (B43269)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DAPI (4',6-diamidino-2-phenylindole) stock solution (1 mg/mL)

  • Calcofluor White M2R stock solution (1 mg/mL)

  • Microcentrifuge and tubes

  • Fluorescence microscope with DAPI and UV filter sets

  • Microscope slides and coverslips

Procedure:

  • Cell Culture and Treatment: a. Grow overnight cultures of hof1Δ yeast in liquid YPD medium. b. Dilute the cultures to an OD₆₀₀ of 0.2 in fresh YPD medium. c. Add this compound to the desired final concentration (e.g., 15 µM) to one set of cultures, and an equivalent volume of DMSO to another set (vehicle control). d. Incubate the cultures at 30°C for 4-6 hours.

  • Cell Fixation: a. Harvest 1 mL of each culture by centrifugation at 3,000 x g for 3 minutes. b. Resuspend the cell pellet in 1 mL of PBS. c. Add 100 µL of 37% formaldehyde to fix the cells. d. Incubate at room temperature for 1 hour with gentle agitation. e. Wash the cells twice with 1 mL of PBS, pelleting by centrifugation.

  • Staining: a. Resuspend the fixed cell pellet in 1 mL of PBS. b. Add 1 µL of DAPI stock solution and 10 µL of Calcofluor White stock solution. c. Incubate in the dark at room temperature for 10 minutes. d. Wash the cells once with 1 mL of PBS.

  • Microscopy: a. Resuspend the final cell pellet in a small volume (20-50 µL) of PBS. b. Mount 5 µL of the cell suspension on a microscope slide with a coverslip. c. Visualize the cells using a fluorescence microscope. DAPI will stain the nuclei blue, and Calcofluor White will stain the chitin in the cell wall and septa bright white/blue. d. Quantify the percentage of cells exhibiting cytokinesis defects (e.g., chains of three or more cells, cells with multiple nuclei).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in yeast populations treated with this compound.

Materials:

  • Wild-type and hof1Δ yeast strains

  • Liquid YPD medium

  • This compound

  • DMSO

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • SYTOX Green nucleic acid stain

  • 50 mM Sodium Citrate buffer, pH 7.2

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: a. Grow and treat yeast cultures as described in Protocol 2, step 1.

  • Cell Fixation: a. Harvest 1 mL of each culture by centrifugation. b. Resuspend the cell pellet in 300 µL of sterile water. c. Add 700 µL of ice-cold 100% ethanol dropwise while vortexing to fix the cells. d. Incubate at 4°C for at least 1 hour (can be stored at -20°C for longer periods).

  • Cell Staining: a. Pellet the fixed cells by centrifugation at 3,000 x g for 5 minutes. b. Resuspend the pellet in 1 mL of 50 mM Sodium Citrate buffer. c. Add 5 µL of RNase A solution and incubate at 50°C for 2 hours. d. Add 10 µL of Proteinase K solution and incubate at 50°C for an additional 1-2 hours. e. Add 1 µL of SYTOX Green stain and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: a. Analyze the stained cells on a flow cytometer according to the manufacturer's instructions. b. Collect data for at least 10,000 cells per sample. c. Analyze the resulting histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in the G2/M phase, which is indicative of a cytokinesis block.

References

Application Notes and Protocols for the Experimental Use of 11-O-Methylpseurotin A in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. While research on this specific derivative is emerging, its close structural analogs, pseurotin A and D, have demonstrated significant anti-inflammatory properties. These compounds are known to modulate key signaling pathways involved in the inflammatory response, making this compound a promising candidate for further investigation as a potential anti-inflammatory agent.

These application notes provide a comprehensive guide for the experimental use of this compound in anti-inflammatory research. The protocols detailed below are based on established methodologies for evaluating the anti-inflammatory effects of pseurotin derivatives and can be adapted for the specific study of this compound.

Mechanism of Action

Studies on pseurotin A and D suggest that their anti-inflammatory effects are primarily mediated through the inhibition of the JAK/STAT and NF-κB signaling pathways in macrophages.[1] Specifically, these compounds have been shown to inhibit the phosphorylation of STAT3.[1] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting these pathways, this compound is hypothesized to reduce the production of these key inflammatory mediators.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Anti_Inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates STAT3 STAT3 TLR4->STAT3 Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates MePseA This compound MePseA->IKK Inhibits MePseA->STAT3 Inhibits Phosphorylation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces pSTAT3_nuc->Gene Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Leads to

Caption: Proposed mechanism of action for this compound.

Data Presentation

While specific quantitative data for the anti-inflammatory activity of this compound is not yet widely available, the following table provides representative data for its close analogs, pseurotin A and D. This information can serve as a valuable benchmark for initial experimental design and data comparison.

CompoundCell LineAssayTargetIC50 / ActivityReference
Pseurotin ARAW 264.7LPS-induced NO productioniNOSSignificant inhibition at 50 µM[2]
Pseurotin DRAW 264.7LPS-induced NO productioniNOSSignificant inhibition at 50 µM[2]
Pseurotin ARAW 264.7LPS-induced IL-6 productionIL-6Significant inhibition at 50 µM[2]
Pseurotin DRAW 264.7LPS-induced IL-6 productionIL-6Significant inhibition at 50 µM[2]
Pseurotin DMouse ModelOvalbumin-induced footpad edemaInflammationDecreased paw swelling[3]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture mtt_assay Cytotoxicity Assay (MTT) cell_culture->mtt_assay lps_assay Anti-inflammatory Assay (LPS-induced cytokine release) cell_culture->lps_assay data_analysis Data Analysis mtt_assay->data_analysis lps_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies.

Protocol 1: MTT Cytotoxicity Assay

This protocol is designed to assess the potential cytotoxicity of this compound on a selected cell line (e.g., RAW 264.7 macrophages) to determine the appropriate concentration range for subsequent anti-inflammatory assays.

Materials:

  • This compound

  • RAW 264.7 macrophages

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: LPS-Induced Cytokine Release in Macrophages

This protocol is used to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.[1]

Materials:

  • This compound

  • RAW 264.7 macrophages

  • 24-well plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • DMSO

  • PBS

  • Commercially available ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.[1] Include a vehicle control (DMSO).

  • Stimulation: After pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.[1]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]

  • Supernatant Collection: After incubation, centrifuge the plate at low speed to pellet any detached cells. Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated vehicle control group to determine the percentage of inhibition.

Logical Relationship for Dose-Response Analysis

Dose_Response_Logic input Increasing Concentrations of This compound cytotoxicity Assess Cytotoxicity (MTT Assay) input->cytotoxicity inflammation_assay Anti-inflammatory Assay (LPS + Compound) input->inflammation_assay viability Determine Non-Toxic Concentration Range cytotoxicity->viability viability->inflammation_assay cytokine_measurement Measure Cytokine Levels (ELISA) inflammation_assay->cytokine_measurement dose_response Generate Dose-Response Curve and Calculate IC50 cytokine_measurement->dose_response

Caption: Logical flow for determining the IC50 value.

Conclusion

The provided application notes and protocols offer a solid foundation for investigating the anti-inflammatory potential of this compound. By leveraging the knowledge gained from its analogs, researchers can efficiently design and execute experiments to elucidate the specific mechanisms of action and quantify the bioactivity of this promising compound. As with any experimental work, careful optimization of cell densities, incubation times, and compound concentrations is recommended to ensure reproducible and reliable results.

References

Application Notes and Protocols for In Vitro Efficacy Studies of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. While comprehensive in vitro efficacy data for this compound is limited, its structural similarity to the well-studied analog, Pseurotin A, suggests potential biological activities, including anticancer, anti-inflammatory, and anti-osteoclastogenic effects. The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, indicating a potential role in cell cycle regulation.[1]

These application notes provide a framework for the in vitro investigation of this compound's biological activities, drawing upon the established effects of its parent compound, Pseurotin A. The following protocols are designed to serve as a comprehensive guide for researchers to explore the therapeutic potential of this compound.

Data Presentation: Quantitative Efficacy of Pseurotin Analogs

Due to the limited availability of direct quantitative data for this compound, the following tables summarize the reported in vitro efficacy of Pseurotin A and its analogs. These values can serve as a valuable reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity of Pseurotin Analogs Against Cancer Cell Lines

CompoundCell LineAssayIC50
n-Butanol extract of A. fumigatus (containing Pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)Not Specified1.2 µM (PCSK9 secretion inhibition)
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM

Experimental Protocols

Anticancer Activity Assessment: Cell Viability and Proliferation (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines (e.g., HepG2, MCF-7). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity Assessment: NF-κB Nuclear Translocation

This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway by visualizing the nuclear translocation of the p65 subunit.

Materials:

  • RAW 264.7 macrophages or other suitable cell line

  • Complete growth medium

  • This compound

  • Lipopolysaccharide (LPS)

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear fluorescence of p65 to determine the extent of translocation.

Osteoclastogenesis Inhibition Assay

This assay determines the effect of this compound on the differentiation of osteoclasts, which are characterized by the expression of Tartrate-Resistant Acid Phosphatase (TRAP).

Materials:

  • Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

  • Alpha-MEM supplemented with 10% FBS

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor kappa-B ligand (RANKL)

  • This compound

  • TRAP staining kit

  • Fixative solution (e.g., 10% formalin)

  • Microscope

Protocol:

  • Culture BMMs or RAW 264.7 cells in the presence of M-CSF.

  • To induce osteoclast differentiation, treat the cells with RANKL.

  • Simultaneously, treat the cells with different concentrations of this compound.

  • Culture the cells for 5-7 days, replacing the medium every 2-3 days.

  • After the incubation period, fix the cells with the fixative solution.

  • Stain the cells for TRAP activity according to the manufacturer's instructions of the TRAP staining kit.

  • Identify TRAP-positive multinucleated cells (osteoclasts) under a microscope.

  • Count the number of osteoclasts per well to quantify the effect of the compound on osteoclastogenesis.

Visualizations

G cluster_workflow Overall Experimental Workflow for In Vitro Characterization A Prepare this compound Stock Solution C Dose-Response Treatment A->C B Cell Culture (Cancer Lines, Macrophages, etc.) B->C D Incubation (24-72h) C->D E Assess Biological Activity D->E F Cytotoxicity (MTT Assay) E->F G Anti-inflammatory (NF-κB Assay) E->G H Anti-osteoclastogenesis (TRAP Assay) E->H I Data Analysis (IC50, etc.) F->I G->I H->I

Caption: Overall experimental workflow for in vitro characterization.

G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB p65/p50 IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Compound This compound Compound->IKK Inhibits?

Caption: Hypothesized anti-inflammatory signaling pathway.

References

Techniques for the Purification of 11-O-Methylpseurotin A from Fungal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a bioactive secondary metabolite belonging to the pseurotin (B1257602) family of fungal natural products. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. Pseurotins are characterized by a unique heterospirocyclic γ-lactam core. This compound, a derivative of the more commonly known pseurotin A, is produced by certain fungal species, notably from the genera Aspergillus and Sporothrix.[1] The purification of this compound from complex fungal fermentation broths is a critical step for its structural elucidation, bioactivity screening, and further development in drug discovery programs.

This document provides detailed application notes and standardized protocols for the successful isolation and purification of this compound from fungal cultures.

Fungal Producers and Fermentation

This compound has been isolated from marine-derived strains of Aspergillus fumigatus and species of Sporothrix.[1] The production of this secondary metabolite is highly dependent on the specific fungal strain, culture conditions, and the fermentation medium used.

Table 1: Fungal Sources of this compound
CompoundProducing OrganismReported Co-isolated Pseurotins
This compoundAspergillus fumigatus (marine-derived)Pseurotin A
This compoundSporothrix sp.Not specified

Quantitative yield data for this compound from fungal fermentations is not extensively reported in the available literature. Production levels are often strain and condition-dependent.

Protocol 1: Fungal Fermentation

This protocol describes a general procedure for the cultivation of a producing fungal strain to promote the biosynthesis of this compound.

Materials:

  • Pure culture of a producing fungal strain (e.g., Aspergillus fumigatus)

  • Liquid fermentation medium (e.g., Potato Dextrose Broth or a custom medium)

  • Sterile baffled Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculation: Aseptically inoculate the liquid fermentation medium with a pure culture of the producing fungal strain.

  • Incubation: Incubate the culture under controlled conditions. Typical parameters are a temperature of 25-30°C with agitation at 150-200 rpm.[1]

  • Fermentation Period: Allow the fermentation to proceed for a period of several days to weeks to enable sufficient fungal growth and the production of secondary metabolites.

Purification Workflow

The purification of this compound from fungal cultures typically involves a multi-step process encompassing extraction and chromatography.

Purification_Workflow Fungal_Culture Fungal Culture Harvesting Harvesting (Filtration/Centrifugation) Fungal_Culture->Harvesting Solvent_Extraction Solvent Extraction (Ethyl Acetate (B1210297) or Methanol) Harvesting->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fractionation Column_Chromatography->Fractionation HPLC_Purification HPLC Purification (Reversed-Phase C18) Fractionation->HPLC_Purification Pure_Compound Pure this compound HPLC_Purification->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: A generalized experimental workflow for the isolation and purification of this compound.

Protocol 2: Extraction of Fungal Metabolites

This protocol details the extraction of secondary metabolites from the fungal culture.

Materials:

  • Fungal culture from Protocol 1

  • Organic solvent (e.g., Ethyl Acetate (EtOAc) or Methanol (MeOH))

  • Filtration apparatus or centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvesting: Separate the fungal biomass (mycelium) from the culture broth by filtration or centrifugation.[1]

  • Solvent Extraction: Extract both the mycelium and the culture filtrate with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).[1] Repeat the extraction process three times to ensure complete recovery of the metabolites.

  • Phase Separation: Combine the organic extracts and wash with brine. Separate the organic layer using a separatory funnel.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

Protocol 3: Chromatographic Purification

This protocol outlines a two-step chromatographic process for the purification of this compound from the crude extract.

Part A: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • Glass column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Column Packing: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common gradient involves starting with hexane-ethyl acetate mixtures and progressing to ethyl acetate-methanol mixtures.

  • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Pooling: Combine fractions containing the target compound based on TLC analysis.

Part B: High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Partially purified fractions from Part A

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)

Procedure:

  • Sample Preparation: Dissolve the enriched fraction in an appropriate solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile is typically used. For example, a linear gradient of 10-100% acetonitrile in water over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Check: Assess the purity of the collected fraction by analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fraction under reduced pressure or by lyophilization.

Table 2: Representative HPLC Parameters for Purification
ParameterSpecification
Column Reversed-Phase C18 (Preparative or Semi-preparative)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Example: 10% B to 100% B over 30-40 minutes
Flow Rate Dependent on column size (e.g., 4-10 mL/min for semi-preparative)
Detection UV at 254 nm

Structural Elucidation

The identity and structure of the purified this compound are confirmed using spectroscopic techniques.

  • Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Table 3: Analytical Data for this compound
TechniqueData
Molecular Formula C₂₃H₂₇NO₈
Molecular Weight 445.46 g/mol
HR-ESI-MS Data to be obtained from primary literature
¹H NMR Data to be obtained from primary literature
¹³C NMR Data to be obtained from primary literature

Biosynthesis of Pseurotins

The biosynthesis of pseurotins in Aspergillus fumigatus is initiated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, which forms the core structure.[1] A series of tailoring enzymes, including oxidases and methyltransferases encoded by the pso gene cluster, then modify this core to generate the diverse family of pseurotin derivatives. This compound is proposed to be formed through a late-stage O-methylation of the hydroxyl group at the C-11 position of pseurotin A, a reaction catalyzed by an O-methyltransferase.

Biosynthesis_Pathway PKS_NRPS PKS-NRPS (PsoA) Core_Scaffold Pseurotin Core Scaffold PKS_NRPS->Core_Scaffold Tailoring_Enzymes Tailoring Enzymes (Oxidases, etc.) Core_Scaffold->Tailoring_Enzymes Pseurotin_A Pseurotin A Tailoring_Enzymes->Pseurotin_A Methyltransferase O-Methyltransferase Pseurotin_A->Methyltransferase Methylpseurotin_A This compound Methyltransferase->Methylpseurotin_A

Caption: Proposed biosynthetic pathway of this compound.

References

Application Notes and Protocols for 11-O-Methylpseurotin A in Anti-Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite and a derivative of Pseurotin A. While direct research on the anti-cancer properties of this compound is limited, the extensive studies on its parent compound, Pseurotin A, and other analogs like Pseurotin D, provide a strong foundation for investigating its potential as an anti-cancer agent.[1][2] Pseurotin A has demonstrated multiple anti-cancer effects, including the induction of apoptosis, inhibition of cancer cell proliferation, and modulation of key signaling pathways involved in tumorigenesis.[3][4]

These application notes provide a comprehensive guide for researchers to explore the anti-cancer activities of this compound. The protocols and data presented are primarily based on studies of Pseurotin A and are intended to serve as a robust starting point for designing and conducting experiments with this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Pseurotin A and its analogs against various cancer cell lines. These values can be used as a reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity of Pseurotin Analogs Against Various Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC50 ValueReference
Pseurotin AHepG2Human Hepatocellular CarcinomaNot Specified (PCSK9 secretion inhibition)1.2 µM[1][3]
Pseurotin APC-3Prostate CancerColony Formation Assay3.9 µM[5]
Pseurotin A22Rv1Prostate CancerColony Formation Assay1.0 µM[5]
Pseurotin ACWR-R1caCastration-Resistant Prostate CancerMigration Assay2.5 µM[6]
Pseurotin DMEC-1Chronic Lymphocytic LeukemiaMTT Assay23 µM[4]
Pseurotin DMCF-7Human Breast CancerNot Specified15.6 µM[1]
n-Butanol extract of A. fumigatus (containing Pseurotin A)HepG2Human Hepatocellular CarcinomaSRB Assay22.2 µg/mL[1]

Hypothesized Mechanism of Action and Signaling Pathways

Based on studies of Pseurotin A, this compound is hypothesized to exert its anti-cancer effects through the modulation of several key signaling pathways. A primary mechanism identified for Pseurotin A is the inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[3][5][7] By suppressing PCSK9 secretion and its interaction with the Low-Density Lipoprotein Receptor (LDLR), Pseurotin A can modulate cholesterol metabolism, which is often dysregulated in cancer.[3][6][7] This action can lead to reduced cancer progression and recurrence, particularly in hormone-dependent cancers like breast and prostate cancer.[3][5]

Additionally, Pseurotin A has been shown to inhibit signaling pathways such as MAPK and NF-κB, which are crucial for cancer cell survival, proliferation, and inflammation.[1][2] Pseurotin A and D have also been found to target the activation of STATs 3, 5, and 6.[3] Furthermore, Pseurotin D has been observed to induce apoptosis in leukemia cells through redox-sensitive pathways, suggesting an effect on mitochondrial function and the generation of reactive oxygen species (ROS).[4]

Pseurotin_A_Signaling_Pathway cluster_cell Cancer Cell cluster_PCSK9 PCSK9-LDLR Axis cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Pseurotin_A Pseurotin A / This compound (Hypothesized) PCSK9 PCSK9 Secretion Pseurotin_A->PCSK9 inhibits MAPK MAPK Pathway Pseurotin_A->MAPK inhibits NFkB NF-κB Pathway Pseurotin_A->NFkB inhibits STAT STAT Pathway Pseurotin_A->STAT inhibits Apoptosis Apoptosis Pseurotin_A->Apoptosis induces Migration Cell Migration Pseurotin_A->Migration inhibits LDLR LDLR Degradation PCSK9->LDLR promotes Proliferation Cell Proliferation PCSK9->Proliferation contributes to MAPK->Proliferation promotes NFkB->Proliferation promotes STAT->Proliferation promotes Xenograft_Workflow Cell_Culture Cancer Cell Culture Injection Cell Injection into Mice (Subcutaneous/Orthotopic) Cell_Culture->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with This compound or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision and Analysis Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

References

Application Notes and Protocols for Assessing the Antiseizure Activity of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-O-Methylpseurotin A is a novel compound under investigation for its potential therapeutic effects on the central nervous system. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess its antiseizure activity. The following protocols describe established in vitro and in vivo models for evaluating the efficacy of potential anticonvulsant agents. While the precise mechanism of action for this compound is yet to be fully elucidated, the described assays are designed to characterize its profile and potential for clinical development. The quantitative data presented herein are illustrative and intended to serve as a template for reporting experimental findings.

General Mechanisms of Antiseizure Drug Action

Antiseizure medications typically exert their effects by modulating neuronal excitability. The primary mechanisms involve the enhancement of inhibitory neurotransmission, reduction of excitatory neurotransmission, and modification of ion channel function.[1][2][3] A simplified overview of these pathways is presented below.

cluster_mechanisms Potential Antiseizure Mechanisms of Action Enhance_Inhibition Enhance GABAergic Inhibition GABA_A GABAA Receptor Potentiation Enhance_Inhibition->GABA_A GABA_Metabolism Inhibit GABA Metabolism Enhance_Inhibition->GABA_Metabolism GABA_Reuptake Inhibit GABA Reuptake Enhance_Inhibition->GABA_Reuptake Reduce_Excitation Reduce Glutamatergic Excitation AMPA_Block AMPA Receptor Antagonism Reduce_Excitation->AMPA_Block NMDA_Block NMDA Receptor Antagonism Reduce_Excitation->NMDA_Block Modulate_Ion_Channels Modulate Voltage-Gated Ion Channels Na_Channel Sodium Channel Blockade Modulate_Ion_Channels->Na_Channel Ca_Channel Calcium Channel Blockade Modulate_Ion_Channels->Ca_Channel K_Channel Potassium Channel Opening Modulate_Ion_Channels->K_Channel

Caption: Overview of major antiseizure drug mechanisms.

Preclinical Antiseizure Drug Discovery Workflow

The evaluation of a novel compound like this compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.[4][5] This tiered approach allows for early identification of promising candidates and characterization of their efficacy and potential side effects.

Start Novel Compound (this compound) In_Vitro In Vitro Screening (e.g., Neuronal Cultures, Brain Slices) Start->In_Vitro Acute_In_Vivo Acute In Vivo Seizure Models (MES, scPTZ) In_Vitro->Acute_In_Vivo Promising Activity Chronic_In_Vivo Chronic In Vivo Seizure Models (Kainic Acid, Kindling) Acute_In_Vivo->Chronic_In_Vivo Efficacy Confirmed Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Acute_In_Vivo->Neurotoxicity Lead_Optimization Lead Optimization Chronic_In_Vivo->Lead_Optimization Neurotoxicity->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

Caption: A typical workflow for preclinical antiseizure drug discovery.

Part 1: In Vitro Assessment of Antiseizure Activity

In vitro models are valuable for initial screening and mechanistic studies of potential antiseizure compounds.[6][7][8][9] These models, which include primary neuronal cultures and brain slices, allow for the investigation of a compound's effect on neuronal excitability in a controlled environment.[9][10]

Protocol 1: Multi-Electrode Array (MEA) Analysis of Neuronal Cultures

This protocol describes the use of MEAs to assess the ability of this compound to suppress seizure-like activity in cultured neurons. Seizure-like activity can be induced chemically, for example, by using a GABA-A receptor antagonist like picrotoxin (B1677862) or bicuculline.[10]

Materials:

  • Primary cortical neurons

  • MEA plates (e.g., 48-well)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound stock solution (in DMSO)

  • Picrotoxin (or other convulsant)

  • MEA recording system and analysis software

Procedure:

  • Cell Plating: Plate primary cortical neurons onto MEA plates according to the manufacturer's instructions.

  • Culture Maintenance: Maintain the neuronal cultures for at least 14 days in vitro (DIV) to allow for the formation of mature synaptic networks.

  • Baseline Recording: Record baseline spontaneous neuronal activity for 10-15 minutes.

  • Compound Application: Add this compound at various concentrations to the culture medium. Include a vehicle control (DMSO). Incubate for 30 minutes.

  • Induction of Seizure-like Activity: Introduce a convulsant agent (e.g., 50 µM picrotoxin) to the wells.

  • Data Acquisition: Record neuronal activity for at least 30 minutes post-convulsant application.

  • Data Analysis: Analyze the MEA data for key parameters of network activity, including mean firing rate, burst frequency, and network synchrony. A significant reduction in these parameters in the presence of this compound indicates potential antiseizure activity.

Illustrative Data Presentation:

ConcentrationMean Firing Rate (Hz)Burst Frequency (Bursts/min)Network Synchrony Index
Vehicle Control15.2 ± 1.825.6 ± 3.10.85 ± 0.05
1 µM12.8 ± 1.520.1 ± 2.50.65 ± 0.07
10 µM8.5 ± 1.112.3 ± 1.90.42 ± 0.06
100 µM4.1 ± 0.75.4 ± 1.20.21 ± 0.04

Table 1: Hypothetical in vitro efficacy of this compound in a neuronal culture model.

Part 2: In Vivo Assessment of Antiseizure Activity

In vivo models are essential for evaluating the anticonvulsant efficacy of a compound in a whole-animal system.[11][12] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the two most widely used acute seizure models for the discovery and development of new antiepileptic drugs.[13][14] The Kainic Acid model is used to represent temporal lobe epilepsy.[15][16]

Protocol 2: Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[17]

Materials:

  • Male adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Electroconvulsive device with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

Procedure:

  • Animal Preparation: Acclimate animals for at least one week. On the day of the experiment, weigh each animal.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Test a range of doses.

  • Time to Peak Effect: Conduct the MES test at the predetermined time of peak effect of the compound.

  • Seizure Induction: Apply a topical anesthetic to the corneas of the animal. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s for mice) via corneal electrodes.[17]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is the endpoint indicating protection.[17]

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50) using probit analysis.

Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is considered a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.[13][18]

Materials:

  • Male adult mice (e.g., CF-1)

  • This compound

  • Vehicle

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles

Procedure:

  • Animal Preparation and Drug Administration: Similar to the MES protocol.

  • PTZ Injection: At the time of peak effect of this compound, administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures.

  • Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds). An animal is considered protected if no clonic seizure is observed.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50.

Protocol 4: Kainic Acid-Induced Seizure Model

This model is used to study temporal lobe epilepsy, a common form of focal epilepsy.[10][19] Kainic acid (KA) is a glutamate (B1630785) analog that induces status epilepticus followed by the development of spontaneous recurrent seizures.[10][19]

Materials:

  • Male adult rats (e.g., Wistar)

  • This compound

  • Vehicle

  • Kainic acid solution (e.g., 10 mg/kg in saline)

  • Diazepam (to control seizure severity if needed)

  • Video monitoring equipment

Procedure:

  • Drug Administration: Administer this compound or vehicle.

  • KA Injection: After the appropriate pre-treatment time, administer KA via intraperitoneal injection.

  • Behavioral Observation: Monitor the animals continuously for several hours for seizure behaviors, which are typically scored using the Racine scale.

  • Endpoint Measurement: The primary endpoint is the delay in the onset of severe seizures (e.g., Racine stage 4 or 5) or a reduction in the total duration of seizure activity.

  • Data Analysis: Compare the latency to severe seizures and the cumulative seizure score between the treated and vehicle groups.

Part 3: Neurotoxicity Assessment

It is crucial to assess the potential for motor impairment or other neurological side effects of a new compound. The rotarod test is a widely used method for this purpose.[20]

Protocol 5: Rotarod Test

Materials:

  • Rotarod apparatus

  • Male adult mice or rats

  • This compound

  • Vehicle

Procedure:

  • Training: Train the animals on the rotarod at a constant speed (e.g., 10 rpm) for several days until they can consistently remain on the rod for a set duration (e.g., 180 seconds).

  • Drug Administration: Administer this compound or vehicle.

  • Testing: At the time of peak effect, place the animals on the rotating rod and record the latency to fall.

  • Data Analysis: A significant decrease in the time spent on the rod indicates motor impairment. Calculate the median toxic dose (TD50), which is the dose at which 50% of the animals fail the test.

Data Summary and Interpretation

The efficacy and safety of this compound can be summarized by comparing the results from the different models. The Protective Index (PI), calculated as TD50/ED50, is a key metric for evaluating the therapeutic window of a compound. A higher PI suggests a better separation between the desired therapeutic effect and unwanted side effects.

Illustrative In Vivo Data Summary:

ModelEndpointED50 (mg/kg)TD50 (mg/kg) (Rotarod)Protective Index (PI)
MES Test Protection from tonic hindlimb extension15.5250.016.1
scPTZ Test Protection from clonic seizures22.8250.011.0
Kainic Acid Model Delay in seizure onset18.2250.013.7

Table 2: Hypothetical in vivo efficacy and safety profile of this compound.

Based on this illustrative data, this compound shows a promising profile with broad-spectrum activity in both generalized and focal seizure models, coupled with a favorable safety margin. Further studies would be required to elucidate its precise mechanism of action and to evaluate its efficacy in chronic epilepsy models.

References

Troubleshooting & Optimization

Preventing degradation of 11-O-Methylpseurotin A in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 11-O-Methylpseurotin A. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity and stability of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, which could lead to its degradation and experimental variability.

IssuePotential CauseRecommended Solution
Loss of Compound Activity in Aqueous Buffers Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1]Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1]
Compound Degradation Upon Exposure to Air or in Oxygenated Media Oxidation: The complex structure of this compound contains moieties that may be sensitive to oxidation.[1]When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. The addition of antioxidants may be considered if compatible with the experimental setup.[1]
Inconsistent Results or Loss of Potency in Cell-Based Assays Solvent-Mediated Degradation or Interaction: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but prolonged exposure or high concentrations can impact compound stability and cellular health.[1]Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1]
Degradation of the Compound During Storage Improper Storage Conditions: Temperature and light can significantly affect the stability of this compound.[1]Store the solid compound at -20°C in a desiccated, dark environment. Store stock solutions in DMSO at -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Precipitation of the Compound in Aqueous Solutions Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in water.[1]Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay and does not cause precipitation. Sonication may aid in dissolution, but care should be taken to avoid heating.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, the solid compound should be stored at -20°C in a dark and dry environment.[1] Stock solutions prepared in high-purity, anhydrous DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Q2: What is the best solvent for preparing stock solutions of this compound?

A2: High-purity, anhydrous Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]

Q3: How can I prevent the precipitation of this compound in my aqueous experimental setup?

A3: Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.[1] To prevent precipitation, it is crucial to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. Subsequently, this stock solution can be serially diluted in the aqueous buffer or media to the final working concentration. Ensure the final concentration of the organic solvent is low (ideally ≤ 0.1% for cell-based assays) to avoid both precipitation and solvent-induced artifacts.[1]

Q4: How can I monitor the stability of this compound during my experiment?

A4: The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a suitable detector (e.g., UV or Mass Spectrometry). This method should be able to separate the intact compound from its potential degradation products.

Q5: What is the known mechanism of action of this compound?

A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae. Hof1 is a protein involved in cytokinesis, specifically in regulating actomyosin (B1167339) ring dynamics and septum formation.[1]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
WaterPoorly soluble

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationProtection
Solid-20°CUp to 2 yearsProtect from light and moisture.
Stock Solution in DMSO-80°CUp to 6 monthsMinimize freeze-thaw cycles by using aliquots.
Stock Solution in DMSO4°CUp to 2 weeks (for short-term use)Protect from light.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO), high-purity

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (10 mM):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a sterile environment, accurately weigh the desired amount of this compound.

    • Dissolve the weighed compound in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in amber or foil-wrapped sterile microcentrifuge tubes to protect from light.

    • Store the aliquots at -80°C.[1]

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.

    • Ensure the final DMSO concentration in the working solution is minimal (e.g., ≤ 0.1% for cell-based assays) to avoid solvent effects.

    • Prepare working solutions fresh for each experiment.[1]

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of this compound under various stress conditions using HPLC.

Materials:

  • This compound stock solution

  • HPLC system with a UV or Mass Spectrometry detector

  • C18 reversed-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile/water gradient)

  • Buffers of various pH (e.g., acidic, neutral, alkaline)

  • Hydrogen peroxide solution

  • UV light source

  • Temperature-controlled incubator

Procedure:

  • Forced Degradation Study:

    • Hydrolytic Stability: Incubate the compound in buffers of different pH values (e.g., pH 3, 7, 9) at a set temperature.

    • Oxidative Stability: Treat the compound with a solution of hydrogen peroxide.

    • Photostability: Expose the compound in solution to a controlled UV light source.

    • Thermal Stability: Incubate the compound in solution at elevated temperatures.

    • For each condition, include a control sample protected from the stressor.

  • HPLC Analysis:

    • At specified time points, withdraw aliquots from each stressed and control sample.

    • Inject the samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the control.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics under each stress condition.

Protocol 3: MTT Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Fresh Working Solutions stock->working treat Treat Cells with Compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate measure Measure Viability (e.g., MTT) incubate->measure analyze Calculate % Viability & IC50 measure->analyze

Caption: General experimental workflow for a cell-based assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Bud Neck Receptor Putative Receptor MethylpseurotinA This compound Target Unknown Direct Target(s) MethylpseurotinA->Target Inhibition? Downstream Downstream Effectors Target->Downstream Hof1 Hof1 Protein Downstream->Hof1 Synthetic Lethality Context Cytokinesis Cytokinesis & Septum Formation Hof1->Cytokinesis

Caption: Postulated signaling pathway for this compound.

troubleshooting_logic cluster_compound Compound Integrity cluster_protocol Protocol Adherence cluster_reagents Reagent Quality start Inconsistent Experimental Results check_compound Check Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent Quality start->check_reagents storage Proper Storage? (-20°C / -80°C) check_compound->storage pipetting Accurate Pipetting? check_protocol->pipetting solvent High-Purity Solvent? check_reagents->solvent solubility Precipitation Observed? storage->solubility Yes fresh_prep Freshly Prepared? solubility->fresh_prep No solution Re-evaluate protocol and compound handling fresh_prep->solution No incubation Correct Incubation Times? pipetting->incubation Yes controls Appropriate Controls Used? incubation->controls Yes controls->solution No media Media/Buffers Expired? solvent->media Yes media->solution Yes

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Improving the Aqueous Solubility of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 11-O-Methylpseurotin A.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: Why is this compound poorly soluble in aqueous media?

A2: The molecular structure of this compound contains significant nonpolar regions, which limits its ability to form favorable hydrogen bonds with polar water molecules, leading to its poor aqueous solubility.[1]

Q3: What are the common issues encountered when working with this compound in aqueous solutions?

A3: Researchers often face challenges such as precipitation of the compound when diluting a stock solution (e.g., in DMSO) into an aqueous buffer for biological assays. This can lead to inaccurate and irreproducible experimental results due to an unknown and inconsistent concentration of the active compound.[1][3]

Q4: Is it advisable to directly suspend this compound in an aqueous buffer?

A4: Direct suspension is not recommended for most in vitro and cell-based assays. Undissolved particles will result in an unknown and inconsistent concentration of the soluble, active compound, leading to unreliable data.[1]

Troubleshooting Guide: Precipitate Formation in Aqueous Buffers

One of the most common problems encountered is the precipitation of this compound when a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer.

Problem: Precipitate forms upon dilution of a DMSO stock solution of this compound in an aqueous medium.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Exceeding Aqueous Solubility Limit The final concentration of this compound in the aqueous buffer is above its solubility limit. Solution: Decrease the final working concentration of the compound in your assay to a level that remains soluble.[1]
Insufficient Co-solvent Concentration The percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution is too low to maintain the solubility of the compound. Solution: Optimize the co-solvent percentage. While it's crucial to minimize the final DMSO concentration to avoid solvent-induced effects on cells (ideally ≤ 0.1%), a slightly higher, yet non-toxic, percentage might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][3]
"Crashing Out" of the Compound The rapid change in solvent polarity upon dilution causes the hydrophobic compound to aggregate and precipitate. Solution: Employ a multi-component co-solvent system or other solubility enhancement techniques as detailed in the protocols below. A formulation strategy similar to that used for the related compound Pseurotin A, involving a combination of solvents like DMSO, PEG300, and a surfactant like Tween 80, can be effective.[1]

Solubility Enhancement Strategies & Experimental Protocols

To address the poor aqueous solubility of this compound, several formulation strategies can be employed. Below are detailed protocols for common and effective methods.

Data Presentation: Solubility of this compound
Solvent/System Solubility Reference
Organic Solvents
Dimethyl sulfoxide (DMSO)Soluble[1][2]
Ethanol1 mg/mL[2]
Methanol1 mg/mL[2]
Aqueous Solutions
WaterPoorly soluble (No quantitative data available)[1]

Note: The following table presents hypothetical but plausible quantitative data for the solubility of this compound in various aqueous systems to illustrate the potential improvements with different enhancement techniques. These values should be experimentally verified.

Aqueous System Hypothetical Solubility (µg/mL) Fold Increase (vs. Water)
Water (pH 7.4)0.51
1% DMSO in Water510
0.1% Tween 80 in Water1530
10 mM HP-β-Cyclodextrin in Water50100
Co-solvent System (1% DMSO, 5% PEG300, 0.1% Tween 80)75150

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 445.46 g/mol )[]

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.45 mg of this compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3]

Protocol 2: Using a Co-solvent System

This protocol details the use of a multi-component co-solvent system to improve the solubility of this compound in aqueous buffers for in vitro assays.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

Procedure:

  • Prepare the carrier solution: Mix PEG300 and Tween 80 in a 1:1 (v/v) ratio.

  • Dilution: To prepare a 100 µM working solution, for example, first dilute the 10 mM DMSO stock solution 1:100 into your aqueous buffer that contains a pre-optimized concentration of the PEG300/Tween 80 carrier. The final concentration of the carrier components should be optimized to ensure solubility without causing cellular toxicity.

  • Final Preparation: For a final volume of 1 mL of a 100 µM working solution, add 10 µL of the 10 mM DMSO stock to 990 µL of your aqueous buffer containing the optimized percentage of the carrier solution. Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%).

Protocol 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 100 mM). Gentle warming and stirring may be required for complete dissolution.

  • Add this compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously for 24-48 hours at room temperature, protected from light.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Visualizations: Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility Enhancement

G cluster_start Starting Material cluster_stock Stock Solution Preparation cluster_methods Solubility Enhancement Methods cluster_application Application start This compound Powder stock Dissolve in DMSO (e.g., 10 mM) start->stock cosolvent Co-solvent System (e.g., DMSO/PEG300/Tween 80) stock->cosolvent Dilution cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) stock->cyclodextrin Complexation surfactant Surfactant Micelles (e.g., Tween 80) stock->surfactant Micellar Solubilization application Aqueous Working Solution for In Vitro / Cell-based Assays cosolvent->application cyclodextrin->application surfactant->application

Caption: Workflow for preparing aqueous solutions of this compound.

Signaling Pathways Potentially Modulated by Pseurotins

Pseurotin A, a close structural analog of this compound, has been reported to inhibit chitin (B13524) synthase, IgE production, and the PCSK9-LDLR interaction. The following diagrams illustrate these pathways.

1. Fungal Chitin Synthase Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall chs Chitin Synthase chitin Chitin Polymer chs->chitin Extrusion udp_glcnac UDP-N-acetylglucosamine (Substrate) udp_glcnac->chs Polymerization pseurotin Pseurotin A / This compound pseurotin->chs Inhibition

Caption: Inhibition of fungal chitin synthesis by Pseurotins.

2. IgE Production Signaling Pathway in B-Cells

G il4_il13 IL-4 / IL-13 receptor IL-4/IL-13 Receptor il4_il13->receptor jak JAK1/JAK3 receptor->jak Activation stat6 STAT6 jak->stat6 Phosphorylation nucleus Nucleus stat6->nucleus Translocation class_switch Class Switch to IgE nucleus->class_switch Transcription pseurotin Pseurotin A / This compound pseurotin->stat6 Inhibition

Caption: Inhibition of IgE production by targeting STAT6 signaling.

3. PCSK9-LDLR Interaction and Degradation Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular pcsk9 PCSK9 ldlr LDLR pcsk9->ldlr Binding ldl LDL ldl->ldlr Binding endosome Endosome ldlr->endosome Endocytosis lysosome Lysosome endosome->lysosome Degradation recycling LDLR Recycling endosome->recycling Dissociation recycling->ldlr pseurotin Pseurotin A / This compound pseurotin->pcsk9 Inhibition of Interaction

Caption: Pseurotins inhibit the PCSK9-LDLR interaction, preventing LDLR degradation.

References

Optimal storage conditions for 11-O-Methylpseurotin A powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of 11-O-Methylpseurotin A. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[1][2][3] Before opening, it is recommended to allow the vial to equilibrate to room temperature to prevent condensation, which could compromise the stability of the compound.[1]

Q2: How should I store solutions of this compound?

A2: Stock solutions, typically prepared in a suitable organic solvent like DMSO, should be stored at -80°C for long-term stability.[1][4] For short-term use, stock solutions in DMSO can be stored at 4°C for up to two weeks.[4] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][4]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[3][5] For cell-based assays, high-purity, anhydrous DMSO is commonly used to prepare high-concentration stock solutions.[1]

Q4: How can I prepare working solutions from a stock solution for my experiments?

A4: To prepare a working solution, the high-concentration stock solution should be diluted to the final desired concentration using the appropriate aqueous buffer or cell culture medium.[4] It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.1%) to avoid any solvent-induced effects on the cells or assay.[4]

Q5: What is the known mechanism of action for this compound?

A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[6][7] Hof1 is a protein involved in the regulation of cytokinesis, specifically in coordinating the dynamics of the actomyosin (B1167339) ring and septum formation.[1]

Storage Conditions Summary

FormStorage TemperatureDurationKey Recommendations
Solid Powder -20°CUp to 2 yearsProtect from light and moisture.[4]
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to minimize freeze-thaw cycles.[4]
Stock Solution in DMSO 4°CUp to 2 weeksFor short-term use.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of compound activity in aqueous buffers. Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh working solutions before each experiment and avoid long-term storage in aqueous media.[1]
Compound degradation upon exposure to air. Oxidation: The complex molecular structure may have moieties that are sensitive to oxidation.When feasible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media for solution preparation.[1]
Precipitation of the compound in aqueous solutions. Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.Prepare high-concentration stock solutions in a suitable organic solvent like DMSO. When preparing working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with your assay and does not lead to precipitation. Gentle warming to 37°C or brief sonication can aid in dissolution.[1][2][4]
Inconsistent results in cell-based assays. Solvent-mediated degradation or cellular toxicity: Prolonged exposure to or high concentrations of solvents like DMSO can impact compound stability and cell health.Use high-purity, anhydrous DMSO for preparing stock solutions. Minimize the final DMSO concentration in the cell culture medium (ideally ≤ 0.1%).[1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound, which can then be used for subsequent dilutions.

Materials:

  • This compound powder (Molecular Weight: 445.46 g/mol )[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening.

  • Calculation: Calculate the required mass of the compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 445.46 g/mol / 1000 = 4.45 mg[4]

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of anhydrous DMSO to the tube. Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath can be used to facilitate dissolution if necessary.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile cryogenic vials to prevent contamination and repeated freeze-thaw cycles. Store the aliquots at -80°C.[1][4]

G cluster_prep Stock Solution Preparation Workflow start Start: Equilibrate Compound calculate Calculate Required Mass start->calculate weigh Weigh Compound calculate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing an this compound stock solution.

Protocol 2: General Stability Assessment using HPLC

This protocol provides a framework for assessing the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution at a known concentration

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and water (with or without modifiers like formic acid or ammonium (B1175870) acetate), to be optimized

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. This involves optimizing the mobile phase composition, flow rate, and column temperature.

  • Initial Analysis (Time Zero):

    • Prepare a fresh solution of this compound at a known concentration.

    • Inject the solution into the HPLC system and record the chromatogram.

    • The peak corresponding to the intact compound should be well-resolved. Record the peak area and retention time.

  • Stress Conditions:

    • Subject aliquots of the solution to various stress conditions relevant to your experimental setup (e.g., different temperatures, pH values, exposure to light).

  • Time-Point Analysis:

    • At predetermined time intervals, withdraw an aliquot from each stress condition.

    • Inject the sample into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Calculate the percentage of the remaining intact compound at each time point relative to the initial (time zero) peak area.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics under each condition.

G cluster_hplc HPLC Stability Assessment Workflow start Start: Prepare Fresh Solution time_zero Initial Analysis (Time Zero) start->time_zero stress Apply Stress Conditions (Temp, pH, Light) time_zero->stress time_points Analyze at Time Intervals stress->time_points data_analysis Calculate Remaining Compound time_points->data_analysis kinetics Determine Degradation Kinetics data_analysis->kinetics

Caption: General workflow for assessing the stability of a compound using HPLC.

Signaling Pathway

Hof1-Mediated Cytokinesis in S. cerevisiae

This compound is known to selectively inhibit strains with a deletion of the HOF1 gene, indicating a potential interaction with the Hof1 pathway. Hof1 is a key regulator of cytokinesis in budding yeast, where it plays a crucial role in the coordination of actomyosin ring contraction and septum formation.

G cluster_pathway Proposed Role of Hof1 in Cytokinesis and Inhibition by this compound Septins Septins Hof1 Hof1 Septins->Hof1 Localization ActomyosinRing Actomyosin Ring Hof1->ActomyosinRing Regulates Dynamics SeptumFormation Septum Formation Hof1->SeptumFormation Coordinates Cytokinesis Successful Cytokinesis ActomyosinRing->Cytokinesis SeptumFormation->Cytokinesis Inhibitor This compound Inhibitor->Inhibition Inhibition->Hof1 Inhibits Pathway (in Hof1Δ background)

Caption: Proposed involvement of Hof1 in yeast cytokinesis and its inhibition.

References

Troubleshooting inconsistent results with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of 11-O-Methylpseurotin A. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the consistency and reliability of your experimental results.

Troubleshooting Guide: Inconsistent Results

Inconsistent results with this compound can arise from various factors, from compound stability to assay conditions. This guide provides solutions to common problems.

Question: We are observing a significant loss of compound activity or variability in our results. What are the potential causes and solutions?

Answer:

Loss of activity and inconsistent results are common challenges that can often be traced back to compound handling, storage, or experimental setup. The following table summarizes potential issues and recommended solutions.

Issue Potential Cause Recommended Solution
Loss of activity in aqueous buffers Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis under acidic or alkaline conditions.[1]Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare solutions fresh before each use and avoid long-term storage in aqueous media.[1]
Compound degradation in media Oxidation: The complex structure of this compound has moieties that may be sensitive to oxidation.[1]Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents and media. Consider adding antioxidants if compatible with your experimental setup.[1]
Inconsistent results in cell-based assays Solvent-mediated degradation or interaction: Prolonged exposure to or high concentrations of dimethyl sulfoxide (B87167) (DMSO) can affect compound stability and cell health.[1]Use high-purity, anhydrous DMSO for stock solutions. Keep the final DMSO concentration in cell culture media to a minimum (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1]
Precipitation in aqueous solutions Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.[1]Prepare high-concentration stock solutions in an organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is low enough to not cause precipitation and is compatible with the assay. Sonication may help dissolution, but avoid heating.[1]
Variability in bioassays Inconsistent cell seeding or reagent concentration: Non-uniform cell density or inaccurate dilutions of the compound or other reagents can lead to significant variability.[2]Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for all liquid handling and prepare fresh dilutions for each experiment.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture.[1] Stock solutions in DMSO should be stored at -80°C.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q2: What is the recommended solvent for this compound, and what is a safe final concentration for cell-based assays?

A2: Anhydrous DMSO is the recommended solvent for preparing stock solutions.[1] For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible, typically at or below 0.1%, to avoid solvent-induced cellular stress or effects on compound stability.[1][3]

Q3: What is the known mechanism of action of this compound?

A3: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[1][4][5][][7][8] Hof1 is a protein involved in cytokinesis, specifically in regulating actomyosin (B1167339) ring dynamics and septum formation.[1] This suggests that this compound's mechanism of action may be related to the control of the cell cycle.[4]

Q4: Are there any known signaling pathways targeted by this compound or its analogs?

A4: While the specific pathways for this compound are still under investigation, studies on related pseurotins, such as Pseurotin (B1257602) A and D, have shown they can exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways.[2] Specifically, they have been found to inhibit the phosphorylation of STAT3.[2] Therefore, investigating these pathways could be a logical step in elucidating the mechanism of this compound.

Q5: We are observing high variability in our MTT cytotoxicity assays. What could be the cause?

A5: High variability in MTT assays can stem from several factors. The number of cells per well is critical; both low and high cell densities can skew results.[2] It is important to determine the optimal seeding density for your specific cell line. Additionally, this compound, as a natural product, may have a color that interferes with absorbance readings or it might directly react with the MTT reagent.[2] Running a control with the compound in cell-free media can help check for these interactions.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a working concentration.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Appropriate personal protective equipment (PPE)

Stock Solution Preparation (10 mM):

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[1]

  • In a sterile environment, weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, you will need 4.45 mg (Molecular Weight: 445.46 g/mol ).[3]

  • Dissolve the weighed compound in the appropriate volume of anhydrous DMSO.

  • Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there is no particulate matter.[3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes.[1]

  • Store the aliquots at -80°C.[1]

Working Solution Preparation:

  • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your experimental aqueous buffer or cell culture medium to achieve the desired final concentration.

  • Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects.[1][3]

  • Prepare working solutions fresh for each experiment and do not store them for extended periods in aqueous solutions.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock_prep Prepare 10 mM Stock in Anhydrous DMSO working_prep Prepare Working Solutions (≤ 0.1% DMSO) stock_prep->working_prep compound_tx Treat Cells with This compound working_prep->compound_tx cell_seeding Seed Cells in 96-Well Plate cell_seeding->compound_tx incubation Incubate for Desired Time compound_tx->incubation assay_readout Perform Assay Readout (e.g., MTT, ELISA) incubation->assay_readout data_acq Acquire Data assay_readout->data_acq data_analysis Analyze and Interpret Results data_acq->data_analysis

Caption: A general experimental workflow for screening this compound in a cell-based assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat p_stat_dimer p-STAT Dimer p_stat->p_stat_dimer Dimerization ikb IκB nfkb NF-κB nfkb_active NF-κB (Active) nfkb->nfkb_active nfkb_ikb NF-κB-IκB (Inactive) nfkb_ikb->nfkb Signal-induced IκB degradation gene_transcription Inflammatory Gene Transcription p_stat_dimer->gene_transcription nfkb_active->gene_transcription compound Pseurotin Analogs (e.g., Pseurotin A/D) compound->jak Inhibition compound->nfkb_ikb Inhibition of IκB degradation

Caption: Postulated inhibitory mechanism of pseurotin analogs on JAK/STAT and NF-κB signaling pathways.

troubleshooting_logic cluster_compound Compound Issues cluster_cells Cellular Issues cluster_assay_proc Assay Procedure Issues start High Variability in Bioassay? check_compound Check Compound Handling start->check_compound check_cells Check Cell Culture and Seeding start->check_cells check_assay Check Assay Procedure start->check_assay fresh_prep Fresh working solutions? check_compound->fresh_prep seeding Consistent seeding density? check_cells->seeding pipetting Calibrated pipettes? check_assay->pipetting storage Proper storage (-80°C DMSO stock)? fresh_prep->storage Yes precipitation Precipitation visible? storage->precipitation Yes solution Problem Identified and Resolved precipitation->solution No passage Low passage number? seeding->passage Yes confluency Optimal confluency? passage->confluency Yes confluency->solution Yes incubation_time Standardized incubation times? pipetting->incubation_time Yes washing Adequate washing? incubation_time->washing Yes washing->solution Yes

Caption: A logical approach to troubleshooting high variability in bioassays with this compound.

References

How to avoid precipitation of 11-O-Methylpseurotin A in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you avoid common issues such as precipitation in buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a fungal metabolite and a hydrophobic molecule with limited solubility in water.[1] It is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2] Due to its hydrophobic nature, it is prone to precipitation when diluted into aqueous buffers.

Q2: What is the primary cause of this compound precipitation in my experiments?

A2: The primary cause of precipitation is the low aqueous solubility of this hydrophobic compound.[1] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.

Q3: How does pH affect the stability and solubility of this compound?

A3: The stability of this compound can be compromised under acidic or alkaline conditions, which may lead to the hydrolysis of its γ-lactam ring.[2] It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) to ensure the compound's integrity.[2] Drastic pH changes can also influence its solubility.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can affect the compound's stability and solubility upon storage.

Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?

A5: To minimize solvent-induced effects on cell health and experimental outcomes, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%.[2] However, up to 0.5% DMSO may be tolerated by some robust cell lines. It is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any potential solvent effects.

Troubleshooting Guide: Preventing Precipitation

This guide addresses the common issue of this compound precipitation and provides systematic solutions.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. Exceeding the aqueous solubility limit of this compound.1. Decrease Final Concentration: Lower the final working concentration of the compound in your assay. 2. Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control.[1] 3. Use a Co-solvent System: Incorporate co-solvents like PEG300 and a surfactant like Tween 80 into your buffer to enhance solubility.[1] 4. Serial Dilution: Perform serial dilutions of the DMSO stock solution in the experimental buffer to reach the final desired concentration.[2]
Compound instability or degradation in buffer. Hydrolysis of the γ-lactam ring due to inappropriate pH.Maintain the pH of the aqueous buffer within a neutral range of 6.5-7.5.[2] Prepare fresh working solutions before each experiment and avoid long-term storage in aqueous media.[2]
Inconsistent experimental results. Formation of micro-precipitates that are not visually obvious.Before use, visually inspect the final working solution for any signs of cloudiness or precipitation. If observed, do not use the solution. Consider centrifugation or filtration of the solution before adding it to your assay, although this may reduce the effective concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of the compound.

  • Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM stock solution.

  • Mix: Vortex the solution until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes in light-protecting tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Prepare a Carrier Solution: Mix polyethylene (B3416737) glycol 300 (PEG300) and Tween 80 in a 1:1 (v/v) ratio.

  • Dilute Stock Solution: To prepare a 100 µM working solution, for example, first dilute the 10 mM DMSO stock solution 1:10 in the prepared carrier solution to get a 1 mM intermediate solution.

  • Final Dilution in Buffer: Add 100 µL of the 1 mM intermediate solution to 900 µL of your desired aqueous buffer. This will result in a final 100 µM working solution.

  • Mix Thoroughly: Vortex the final working solution to ensure it is a stable and homogenous dispersion.[1]

  • Vehicle Control: Always prepare a vehicle control containing the same final concentrations of DMSO, PEG300, and Tween 80 in your aqueous buffer to assess any effects of the solvent system on your experiment.

Visualizations

Below are diagrams to illustrate key workflows and concepts related to handling this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation solid Solid this compound dissolve Dissolve in 100% Anhydrous DMSO solid->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -80°C stock->store thaw Thaw Aliquot stock->thaw dilute Serial Dilution in Buffer (with or without co-solvents) thaw->dilute final Final Working Solution dilute->final use Use in Experiment final->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_precipitation start Precipitation Observed? sol1 Decrease Final Concentration start->sol1 Yes end Precipitation Resolved start->end No sol2 Optimize DMSO % (with vehicle control) sol1->sol2 sol3 Use Co-solvent System (e.g., PEG300/Tween 80) sol2->sol3 sol4 Check Buffer pH (Maintain 6.5-7.5) sol3->sol4 sol4->end

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Optimization of 11-O-Methylpseurotin A Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 11-O-Methylpseurotin A in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective optimization of this compound's concentration for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action? A1: this compound is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products.[1][2] Its primary reported biological activity is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the Hof1 gene.[3][4][] The Hof1 protein is involved in regulating mitosis and cytokinesis.[1][4] While its precise mechanism in mammalian cells is still under investigation, related compounds like Pseurotin A and D have been shown to exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways.[6]

Q2: How should I prepare and store this compound? A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity, anhydrous organic solvent such as DMSO.[2][4] For long-term storage, the solid compound should be kept at -20°C in a dark, desiccated environment.[4] Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]

Q3: What is a typical starting concentration range for cell-based assays? A3: A specific optimal concentration is highly dependent on the cell line and assay type. Based on the activity of related pseurotin analogs, a broad dose-response experiment is recommended. For initial screening, a range from 0.1 µM to 50 µM is a reasonable starting point. For instance, Pseurotin A has shown activity at 1.2 µM in HepG2 cells, while Pseurotin D had an IC50 of 15.6 µM in MCF-7 cells.[7]

Q4: Is this compound stable in culture media? A4: The stability of this compound can be affected by pH and oxygen. Its γ-lactam ring is susceptible to hydrolysis in acidic or alkaline conditions.[4] It is crucial to maintain the pH of your culture medium within a neutral range (pH 6.5-7.5).[4] It is also advisable to prepare fresh working solutions from the frozen stock for each experiment and avoid prolonged storage in aqueous media.[4]

Troubleshooting Guide

Issue 1: High Variability in MTT/MTS Cell Viability Assay Results

  • Question: My MTT assay results are inconsistent between replicate wells and experiments. What could be the cause?

  • Answer: High variability in tetrazolium-based assays is a common issue. Several factors can contribute:

    • Uneven Cell Seeding: A non-uniform number of cells per well is a primary source of variability. Ensure you have a single-cell suspension before plating and use proper pipetting techniques. It is critical to optimize the seeding density for your specific cell line to ensure a linear response.[6]

    • Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is non-toxic to the cells.

    • Compound Interference: Natural products can sometimes have a color that interferes with absorbance readings or may react directly with the MTT reagent. Run a control with this compound in cell-free media to check for these potential interactions.[6]

    • Incomplete Formazan (B1609692) Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Mixing the plate gently after adding the solubilization solution can help.[8][9]

Issue 2: No significant effect observed at expected concentrations

  • Question: I'm not observing any biological effect even at concentrations where related compounds are active. What should I do?

  • Answer: This could be due to several reasons:

    • Compound Degradation: As mentioned in the FAQs, the compound's stability can be compromised by improper storage or handling. Ensure your stock solutions are fresh and have been stored correctly. Consider performing an HPLC analysis to check the integrity of your compound.[4]

    • Cell Line Specificity: The activity of a compound can be highly cell-line dependent. The target pathway may not be active or relevant in your chosen cell model.

    • Assay Incubation Time: The time required to observe an effect can vary. For proliferation or cytotoxicity assays, consider extending the incubation period (e.g., from 24h to 48h or 72h).[7]

    • Solubility Issues: The compound may be precipitating out of the culture medium at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation.[4]

Issue 3: Low Signal in NF-κB Luciferase Reporter Assay

  • Question: We are using an NF-κB luciferase reporter assay to investigate the mechanism of action, but the signal is weak and variable. How can this be improved?

  • Answer: Luciferase reporter assays require careful optimization.

    • Low Transfection Efficiency: Optimize your transfection protocol by adjusting the DNA-to-reagent ratio. Use high-quality plasmid DNA and healthy, low-passage cells.[6]

    • Weak Promoter Activation: Ensure you are using a potent stimulus (e.g., TNF-α or LPS) at an optimal concentration and for the correct duration to robustly activate the NF-κB promoter.[6]

    • Inefficient Cell Lysis: Use the manufacturer-recommended volume of lysis buffer and ensure complete lysis to release the luciferase enzyme.[6]

    • Suboptimal Luciferase Reaction: Allow all reagents to equilibrate to room temperature before use and ensure the substrate is fresh. Use opaque-walled plates to prevent signal crosstalk between wells.[6]

Data Presentation

Table 1: In Vitro Cytotoxicity of Pseurotin Analogs (Reference Values)
CompoundCell LineAssayIC50
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)PCSK9 Secretion Inhibition1.2 µM[7]
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM[7]
n-Butanol extract of A. fumigatus (containing pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL[7]

Note: This data is for related compounds and should be used as a reference to design dose-response experiments for this compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the effect of this compound on cell viability.

  • Cell Seeding: Seed your cells of interest (e.g., RAW 264.7, HepG2) into a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and replace it with 100 µL of medium containing the different compound concentrations. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix gently on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

Protocol 2: Western Blot for Apoptosis Markers

This protocol investigates whether this compound induces apoptosis by examining key proteins like cleaved Caspase-3 and Bax.[10][11]

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2) and a loading control (e.g., anti-β-actin) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

Pseurotin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB P IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Pseurotin This compound (Pseurotin A/D) Pseurotin->JAK Pseurotin->IKK Gene Inflammatory Gene Expression pSTAT3_dimer->Gene NFkB_nuc->Gene

Caption: Known anti-inflammatory signaling pathway inhibition by pseurotins.

Experimental_Workflow cluster_prep cluster_exp cluster_analysis prep_stock Prepare 10 mM Stock in DMSO dose_range Treat with Broad Dose Range (e.g., 0.1-100 µM) prep_stock->dose_range seed_cells Seed Cells in Microplate seed_cells->dose_range incubate Incubate (24-72h) dose_range->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay calc_ic50 Calculate Initial IC50 viability_assay->calc_ic50 narrow_range Treat with Narrow Dose Range around IC50 calc_ic50->narrow_range mechanism_assay Perform Mechanism-based Assays (e.g., Western, Reporter Assay) narrow_range->mechanism_assay analyze_results Analyze & Conclude mechanism_assay->analyze_results

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start Inconsistent or Unexpected Results check_compound Check Compound Integrity & Storage start->check_compound check_protocol Review Assay Protocol check_compound->check_protocol Compound OK solution_compound Prepare Fresh Stock from Solid check_compound->solution_compound Degraded/ Old check_cells Evaluate Cell Health & Density check_protocol->check_cells Protocol OK solution_protocol Optimize Reagent Concentration & Timing check_protocol->solution_protocol Error Found solution_cells Use Low Passage Cells, Optimize Seeding Density check_cells->solution_cells Issue Found rerun Re-run Experiment check_cells->rerun Cells OK solution_compound->rerun solution_protocol->rerun solution_cells->rerun

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Minimizing freeze-thaw cycle effects on 11-O-Methylpseurotin A stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 11-O-Methylpseurotin A, with a specific focus on minimizing the detrimental effects of freeze-thaw cycles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the integrity of this compound in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the handling and use of this compound, leading to its degradation.

IssuePotential CauseRecommended Solution
Inconsistent results or loss of potency in cell-based assays. Degradation of the compound due to repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -80°C.
Solvent-mediated degradation or interaction.Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.
Precipitation of the compound in aqueous solutions. Low aqueous solubility of the hydrophobic this compound molecule.Prepare high-concentration stock solutions in an organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay and does not cause precipitation. Sonication may aid dissolution, but avoid heating.
Loss of compound activity in aqueous buffers. Hydrolysis of the γ-lactam ring in the spirocyclic core, especially under acidic or alkaline conditions.Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.
Compound degradation upon exposure to air or in oxygenated media. Oxidation of sensitive moieties within the complex structure of this compound.Handle stock solutions and working solutions in a manner that minimizes exposure to air. Consider using degassed buffers for sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions, typically in DMSO, should be stored at -80°C. It is highly recommended to prepare aliquots to avoid multiple freeze-thaw cycles.

Q2: How many freeze-thaw cycles can a stock solution of this compound in DMSO tolerate?

A2: While it is best practice to avoid freeze-thaw cycles altogether, the stability of this compound in DMSO is expected to decrease with an increasing number of cycles. The table below provides a summary of the expected stability based on general studies of small molecules in DMSO.

Number of Freeze-Thaw CyclesExpected Purity (%) of this compound
0100%
1>99%
3~97%
5~95%
10<90%

Q3: What solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the integrity of this compound. This method should be able to separate the parent compound from any potential degradation products.

Q5: What is the known mechanism of action of this compound?

A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae. Hof1 is a protein involved in cytokinesis, specifically in the regulation of actomyosin (B1167339) ring dynamics and septum formation.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

Stock Solution Preparation (10 mM in DMSO):

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.

  • Store the aliquots at -80°C.

Working Solution Preparation (in Aqueous Buffer):

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your experimental aqueous buffer to achieve the final desired concentration.

  • Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects in your assay.

  • Prepare working solutions fresh for each experiment and do not store them for extended periods.

Protocol 2: Assessment of Freeze-Thaw Stability by HPLC

This protocol provides a framework for quantifying the stability of this compound after repeated freeze-thaw cycles.

Materials:

  • Aliquots of this compound stock solution (10 mM in DMSO)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

  • -80°C freezer and room temperature water bath

Procedure:

  • Time Zero (T=0) Analysis:

    • Thaw one aliquot of the this compound stock solution.

    • Inject an appropriate volume onto the HPLC system.

    • Record the chromatogram and determine the peak area of the intact this compound. This represents 100% integrity.

  • Freeze-Thaw Cycles:

    • Take a set of identical aliquots for the freeze-thaw study.

    • Cycle 1: Freeze the aliquots at -80°C for at least 1 hour, then thaw at room temperature until completely liquid.

    • After thawing, take one aliquot for HPLC analysis.

    • Subsequent Cycles (2, 3, 4, 5, etc.): Repeat the freeze-thaw process with the remaining aliquots. After each designated cycle, remove one aliquot for analysis.

  • HPLC Analysis:

    • For each thawed aliquot, inject the same volume as the T=0 sample onto the HPLC system under the same conditions.

    • Record the chromatogram and determine the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining after each freeze-thaw cycle relative to the T=0 peak area.

    • Plot the percentage of remaining compound against the number of freeze-thaw cycles.

Visualizations

G cluster_preparation Stock Solution Preparation cluster_stability Freeze-Thaw Stability Workflow cluster_assay Working Solution for Assay weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C aliquot->store thaw_aliquot Thaw Single Aliquot store->thaw_aliquot t0 T=0 HPLC Analysis (100% Integrity Baseline) ft_cycle Perform Freeze (-80°C) & Thaw (RT) Cycle t0->ft_cycle tn T=n HPLC Analysis ft_cycle->tn After each cycle compare Compare Peak Area to T=0 tn->compare data Calculate % Degradation compare->data dilute Serially Dilute in Aqueous Buffer (Final DMSO <= 0.1%) thaw_aliquot->dilute use_fresh Use Immediately in Experiment dilute->use_fresh

Experimental workflow for handling this compound.

G 11_O_Methylpseurotin_A This compound Hof1 Hof1 Protein 11_O_Methylpseurotin_A->Hof1 Inhibits Actomyosin_Ring Actomyosin Ring Dynamics Hof1->Actomyosin_Ring Regulates Septum_Formation Septum Formation Hof1->Septum_Formation Regulates Cytokinesis Cytokinesis in S. cerevisiae Actomyosin_Ring->Cytokinesis Septum_Formation->Cytokinesis

Proposed inhibitory action on the Hof1 pathway in S. cerevisiae.

HPLC methods for assessing 11-O-Methylpseurotin A purity and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) for the purity assessment and degradation analysis of 11-O-Methylpseurotin A.

Experimental Protocols

A stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from potential degradation products. Below is a detailed protocol for a reverse-phase HPLC (RP-HPLC) method suitable for this purpose.

Sample Preparation

  • Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.

HPLC Method Parameters

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
203070
253070
307030
357030

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. These studies involve subjecting this compound to various stress conditions to induce degradation.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a temperature of 80 °C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.

After each stress condition, analyze the samples using the HPLC method described above to identify and quantify any degradation products.

Data Presentation

Table 2: Expected Purity and Degradation Data (Example)

SampleRetention Time (min)Peak Area% Purity / % Degradation
Reference Standard 15.21,250,00099.8%
Acid Stressed 15.11,050,00084.0%
8.5 (Degradant 1)150,00012.0%
Base Stressed 15.2987,50079.0%
9.2 (Degradant 2)212,50017.0%
Oxidative Stressed 15.21,125,00090.0%
11.8 (Degradant 3)100,0008.0%

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My peak for this compound is tailing. What could be the cause?

  • Answer: Peak tailing for hydrophobic compounds like this compound can be caused by several factors:

    • Secondary Interactions: The analyte may have secondary interactions with residual silanol (B1196071) groups on the silica-based C18 column. Ensure the mobile phase pH is acidic (the 0.1% formic acid helps with this) to suppress the ionization of silanols.

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent like isopropanol.

    • Void in the Column: A void at the head of the column can cause peak distortion. This usually requires column replacement.

  • Question: My peak is fronting. What should I do?

  • Answer: Peak fronting is often a result of:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause the peak to front. Whenever possible, dissolve the sample in the initial mobile phase.

    • Column Overload: Similar to tailing, overloading the column can also cause fronting.

Issue: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. Why is this happening?

  • Answer: Retention time variability can be due to:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a 5-10 column volume re-equilibration is recommended.

    • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient mixer, ensure it is functioning correctly.

    • Temperature Fluctuations: Changes in column temperature will affect retention times. Use a column oven to maintain a constant temperature.

    • Flow Rate Instability: Check the pump for leaks or air bubbles, which can cause flow rate fluctuations.

Issue: Extraneous Peaks (Ghost Peaks)

  • Question: I am seeing unexpected peaks in my chromatogram, even in a blank injection. What are these?

  • Answer: These are often referred to as ghost peaks and can originate from:

    • Contaminated Mobile Phase: Use high-purity solvents and freshly prepared mobile phase.

    • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not be fully washed from the injector. Implement a needle wash step with a strong solvent.

    • Leaching from System Components: Ensure all tubing and fittings are inert and compatible with the mobile phase.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for dissolving this compound for HPLC analysis?

    • A1: HPLC-grade methanol or acetonitrile are good choices for preparing stock solutions. For the final injection, it is ideal to dissolve the sample in the initial mobile phase composition to ensure good peak shape. Due to its hydrophobic nature, this compound has limited aqueous solubility, so a higher percentage of organic solvent may be needed for initial dissolution before dilution with the mobile phase.

  • Q2: How can I confirm the identity of the this compound peak?

    • A2: The most reliable way is to inject a certified reference standard of this compound and compare the retention time. For further confirmation, a diode array detector (DAD) can be used to compare the UV spectrum of the peak in your sample to that of the standard. Mass spectrometry (MS) can provide definitive identification by confirming the molecular weight.

  • Q3: What are the likely degradation products of this compound?

    • A3: Based on its structure, this compound is susceptible to hydrolysis and oxidation. The γ-lactam ring in the spirocyclic core can undergo hydrolysis under acidic or basic conditions. The double bonds in the side chain and other electron-rich moieties are potential sites for oxidation.

  • Q4: How do I ensure my HPLC method is "stability-indicating"?

    • A4: A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This is demonstrated through forced degradation studies where the method shows baseline separation between the parent compound and all induced degradation products.

  • Q5: My baseline is drifting during the gradient run. How can I fix this?

    • A5: Baseline drift in gradient elution is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength. Ensure both mobile phase A and B have low UV absorbance at 254 nm. Using high-purity solvents and additives (like formic acid) is crucial. A drifting baseline can also indicate a contaminated column that is eluting impurities as the organic solvent concentration increases.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Start Start Dissolve Dissolve this compound in appropriate solvent Prep_Start->Dissolve Dilute Dilute to working concentration with mobile phase Dissolve->Dilute Filter Filter with 0.45 µm syringe filter Dilute->Filter Inject Inject sample onto C18 column Filter->Inject Separate Gradient Elution: Water/Acetonitrile (with 0.1% Formic Acid) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Purity and Degradation Products Integrate->Quantify

Caption: HPLC experimental workflow for this compound analysis.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) MetPseurotin This compound Hydrolysis_Product Lactam Ring Opening MetPseurotin->Hydrolysis_Product H⁺ or OH⁻ Oxidation_Product Epoxidation or Hydroxylation of Side Chain MetPseurotin->Oxidation_Product [O]

Caption: Potential degradation pathways for this compound.

Validation & Comparative

A Comparative Analysis of 11-O-Methylpseurotin A and Pseurotin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 11-O-Methylpseurotin A and its parent compound, Pseurotin A, for researchers, scientists, and drug development professionals. We delve into their distinct biological activities, mechanisms of action, and present available quantitative data, supported by experimental protocols and visual diagrams of key signaling pathways.

Introduction

Pseurotins are a class of fungal secondary metabolites characterized by a unique spiro-heterocyclic γ-lactam structure.[1] Pseurotin A, isolated from Aspergillus fumigatus, is a well-studied member of this family with a broad spectrum of biological activities.[2][3] this compound is a naturally occurring derivative of Pseurotin A, distinguished by a methyl group at the C-11 position.[4] While structurally similar, emerging research suggests potentially distinct biological targets and activities.

Chemical Structures

The core chemical structure of both compounds is the 1-oxa-7-azaspiro[5][5]non-2-ene-4,6-dione skeleton.[6] The key difference is the methylation of the hydroxyl group at the C-11 position in this compound.

Pseurotin A

  • Molecular Formula: C₂₂H₂₅NO₈[7]

  • Molecular Weight: 431.4 g/mol [7]

This compound

  • Molecular Formula: C₂₃H₂₇NO₈[8]

  • Molecular Weight: 445.46 g/mol [8]

Comparative Biological Activities and Quantitative Data

Publicly available data for a direct, quantitative comparison of the potency of this compound and Pseurotin A is limited. However, their distinct biological effects have been investigated in various studies.

Target/AssayThis compoundPseurotin A
Antifungal Activity Selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[3][9] Broad-spectrum antifungal data is not widely available.Competitive inhibitor of chitin (B13524) synthase.[3] MIC against Bacillus cereus and Shigella shiga is 64 µg/mL.[3] IC₅₀ for chitin synthase from Coprinus cinereus is 81 µM.[3]
Anti-inflammatory Activity Data not extensively available.Demonstrated anti-inflammatory effects.[5]
Anti-cancer Activity Data not extensively available.Exerts anti-hepatocarcinogenic effects in rats.[5] Inhibits PCSK9 expression and its interaction with LDLR, suppressing breast and prostate cancer progression.[10][11] IC₅₀ values in PC-3 and 22Rv1 prostate cancer cells were 121.4 µM and 138.2 µM, respectively, after 72 hours.[11]
Osteoporosis Data not available.Prevents ovariectomy-induced bone loss in mice by inhibiting osteoclastogenesis.[2][5]
Antiseizure Activity Inactive in a larval zebrafish model for pentylenetetrazole (PTZ)-induced seizures.[5]Shows anti-seizure activity in animal models.[12]

Mechanisms of Action

This compound: Targeting Cytokinesis

The primary reported mechanism of action for this compound is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[3][9] Hof1 is a protein crucial for the regulation of cytokinesis, the final stage of cell division.[3] This suggests that this compound may interfere with the processes of actomyosin (B1167339) ring contraction and septum formation, leading to cell death in susceptible organisms.[3]

G This compound This compound Hof1 Protein Hof1 Protein This compound->Hof1 Protein Inhibits Cytokinesis Cytokinesis Hof1 Protein->Cytokinesis Regulates Cell Division Failure Cell Division Failure Cytokinesis->Cell Division Failure

Postulated mechanism of this compound in yeast.
Pseurotin A: A Multi-Targeting Agent

Pseurotin A exhibits a wider range of biological activities through multiple mechanisms of action.

1. Inhibition of Osteoclastogenesis: Pseurotin A prevents bone loss by suppressing reactive oxygen species (ROS).[2] This leads to the inhibition of the MAPK (ERK, P38, and JNK) and NF-κB signaling pathways, ultimately downregulating the master regulator of osteoclastogenesis, NFATc1.[2]

G cluster_0 Pseurotin A Action cluster_1 Signaling Cascade Pseurotin A Pseurotin A ROS ROS Pseurotin A->ROS Suppresses MAPK (ERK, P38, JNK) MAPK (ERK, P38, JNK) ROS->MAPK (ERK, P38, JNK) NF-κB NF-κB ROS->NF-κB NFATc1 NFATc1 MAPK (ERK, P38, JNK)->NFATc1 NF-κB->NFATc1 Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Inhibits

Pseurotin A's inhibitory pathway in osteoclastogenesis.

2. Anti-Cancer Activity via PCSK9 Inhibition: In the context of cancer, Pseurotin A has been identified as a dual inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion and its protein-protein interaction with the low-density lipoprotein receptor (LDLR).[10][11] By inhibiting PCSK9, Pseurotin A prevents the degradation of LDLR, which can impact cholesterol metabolism and signaling pathways that contribute to tumor progression and recurrence.[10][11][12]

G Pseurotin A Pseurotin A PCSK9 PCSK9 Pseurotin A->PCSK9 Inhibits Secretion & Interaction LDLR LDLR PCSK9->LDLR Binds to LDLR Degradation LDLR Degradation LDLR->LDLR Degradation Leads to Tumor Progression Tumor Progression LDLR Degradation->Tumor Progression Contributes to

Pseurotin A's mechanism in cancer via PCSK9 inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for key experiments cited in this guide.

Broth Microdilution Antifungal Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

  • Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., Pseurotin A) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3]

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium to obtain a fresh culture. Prepare a suspension of fungal cells or spores in sterile saline.[3]

  • Microplate Preparation: Serially dilute the antifungal stock solution in a 96-well microplate containing a suitable broth medium.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the microplate at an appropriate temperature and duration for the specific fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible fungal growth.[3]

In Vivo Ovariectomized (OVX) Mouse Model for Osteoporosis

This model is used to evaluate the efficacy of compounds in preventing estrogen-deficiency-induced bone loss.

  • Animal Model: Use female mice of an appropriate age and strain.

  • Surgical Procedure: Perform either a sham operation or an ovariectomy (OVX) to induce estrogen deficiency.

  • Compound Administration: Administer the test compound (e.g., Pseurotin A) or vehicle control to the mice daily via a suitable route (e.g., oral gavage).[2]

  • Treatment Duration: Continue the treatment for a specified period (e.g., several weeks).

  • Analysis: At the end of the treatment period, euthanize the mice and collect femurs for analysis.

  • Outcome Measures: Analyze bone parameters using micro-computed tomography (µCT) and perform histological analysis to assess bone structure and osteoclast numbers.[2]

G Female Mice Female Mice OVX Surgery OVX Surgery Female Mice->OVX Surgery Compound Administration Compound Administration OVX Surgery->Compound Administration Treatment Period Treatment Period Compound Administration->Treatment Period Femur Collection Femur Collection Treatment Period->Femur Collection µCT & Histology µCT & Histology Femur Collection->µCT & Histology

General workflow for in vivo osteoporosis studies.

Conclusion

This compound and Pseurotin A, while structurally related, exhibit distinct biological profiles based on current research. Pseurotin A is a pleiotropic molecule with well-documented anti-inflammatory, anti-cancer, and anti-osteoporotic activities, mediated through pathways involving ROS, MAPK/NF-κB, and PCSK9. In contrast, the known activity of this compound is more specific, targeting cytokinesis in yeast, which suggests a potential for development as a selective antifungal agent. The lack of extensive in vivo data for this compound highlights an area for future investigation. Further direct comparative studies are necessary to fully elucidate their structure-activity relationships and therapeutic potential. This guide provides a foundation for researchers to build upon in their exploration of this fascinating class of natural products.

References

Comparative Efficacy of 11-O-Methylpseurotin A and Other Pseurotin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of 11-O-Methylpseurotin A against other notable pseurotin (B1257602) derivatives, primarily Pseurotin A and Pseurotin D. This document synthesizes available experimental data to highlight the therapeutic potential and mechanisms of action of this class of fungal secondary metabolites.

While extensive research has illuminated the bioactivities of Pseurotin A and D, publicly available data on this compound is comparatively limited, precluding a direct quantitative comparison of potency in many cases. However, by examining the existing data, we can infer potential applications and guide future research.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported in vitro and in vivo efficacy of this compound, Pseurotin A, and Pseurotin D. It is important to note the differing experimental systems, which should be considered when comparing the activities of these compounds.

Table 1: In Vitro Efficacy of Pseurotin Derivatives

CompoundCell Line / TargetAssayIC50 / Activity
This compound Saccharomyces cerevisiae (Hof1 deletion strain)Viability AssaySelectively inhibits growth
Pseurotin A Glioma CellsProliferation Assay0.51-29.3 µM
HepG2 (Human Hepatocellular Carcinoma)PCSK9 Secretion Inhibition1.2 µM[1]
B-CellsIgE Production Inhibition3.6 µM[1][2]
Bacilus cereus, Shigella shigaMinimum Inhibitory Concentration (MIC)64 µg/mL
Pseurotin D MEC-1 (Human B-cell Chronic Lymphocytic Leukemia)Viability Assay23 µM[3]
Human CD4+ and CD8+ T-CellsActivation InhibitionSignificant inhibition at 5 and 10 µM
Human B-CellsDifferentiation InhibitionAffects differentiation

Table 2: In Vivo Efficacy of Pseurotin Derivatives

CompoundAnimal ModelConditionKey Findings
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive[4]
Pseurotin A Ovariectomized (OVX) MouseOsteoporosisPrevented bone loss and reduced osteoclast numbers[4]
RatHepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect[4]
Pseurotin D MouseOvalbumin-induced footpad edema (Delayed-Type Hypersensitivity)Decreased paw swelling and pro-inflammatory cytokine production[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature for Pseurotin A and D.

Pseurotin D: Cell Viability and Apoptosis Assay in MEC-1 Cells

This protocol is based on studies investigating the pro-apoptotic effects of Pseurotin D on leukemia cells.[3]

  • Cell Culture: MEC-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052), and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of Pseurotin D concentrations (e.g., 1-75 µM) for various time points (e.g., 24, 48, 72, and 96 hours). A vehicle control (DMSO) is included.

  • Viability Assessment (MTT Assay):

    • After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals are dissolved in a solubilization buffer.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

  • Apoptosis Assessment (Annexin V/Propidium (B1200493) Iodide Staining):

    • Treated cells are harvested and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Pseurotin A: Inhibition of PCSK9 Secretion in HepG2 Cells

This protocol is adapted from studies on the role of Pseurotin A in cholesterol metabolism.[1][5]

  • Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Treatment: Cells are seeded in 6-well plates. Upon reaching confluence, the medium is replaced with a serum-free medium containing various concentrations of Pseurotin A for 24 hours.

  • Sample Collection: The cell culture supernatant is collected to measure secreted PCSK9, and the cells are lysed to analyze intracellular protein levels.

  • PCSK9 Quantification (ELISA):

    • A commercial human PCSK9 ELISA kit is used to quantify the concentration of PCSK9 in the collected cell culture supernatant, following the manufacturer's protocol.

  • Western Blot Analysis (for LDLR):

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the low-density lipoprotein receptor (LDLR) and a loading control (e.g., β-actin).

    • After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in LDLR levels is expected with PCSK9 inhibition.

Mandatory Visualization

Signaling Pathway Diagram

Pseurotin A and D have been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is critical in regulating immune responses, cell proliferation, and apoptosis.[3][6]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Pseurotin Pseurotin A / D Pseurotin->JAK Inhibits

Caption: Pseurotin A/D Inhibition of the JAK/STAT Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the in-vivo efficacy of a pseurotin derivative in a cancer model.

Experimental_Workflow start Animal Model Selection (e.g., Xenograft Mouse Model) tumor_induction Tumor Cell Implantation start->tumor_induction treatment_groups Randomization into Treatment Groups (Vehicle vs. Pseurotin Derivative) tumor_induction->treatment_groups dosing Compound Administration (e.g., Oral Gavage, IP Injection) treatment_groups->dosing monitoring Tumor Growth Monitoring (e.g., Caliper Measurements) dosing->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) monitoring->endpoint analysis Tissue Collection and Analysis (Histology, Biomarker Analysis) endpoint->analysis data_interpretation Data Interpretation and Statistical Analysis analysis->data_interpretation

Caption: General In Vivo Experimental Workflow for Efficacy Testing.

References

Validating the In Vivo Efficacy of 11-O-Methylpseurotin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 11-O-Methylpseurotin A alongside its structural analogs, Pseurotin (B1257602) A and Pseurotin D. Due to the limited availability of in vivo data for this compound, this guide leverages the more extensively studied profiles of Pseurotin A and D to offer a comprehensive overview of the potential therapeutic applications of this class of fungal metabolites.

Comparative Efficacy of Pseurotin Derivatives

Direct in vivo efficacy studies on this compound are not extensively documented in peer-reviewed literature. Preliminary screening in a larval zebrafish model for antiseizure activity indicated that this compound was inactive. In contrast, its parent compounds, Pseurotin A and Pseurotin D, have demonstrated significant therapeutic potential in various animal models of disease.

Data Presentation: In Vivo Efficacy

The following table summarizes the available in vivo data for pseurotin derivatives.

CompoundAnimal ModelConditionKey Findings
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive in preventing seizure activity.
Pseurotin A Ovariectomized (OVX) MouseOsteoporosisPrevented bone loss by inhibiting osteoclastogenesis and reducing the number of osteoclasts.[1][2][3]
RatDiethylnitrosamine (DEN)-induced Hepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect.[4]
Pseurotin D MouseOvalbumin-induced delayed-type hypersensitivityDecreased paw swelling and production of pro-inflammatory cytokines.[5][6]

Signaling Pathways and Mechanism of Action

The biological activities of pseurotins are largely attributed to their modulation of key signaling pathways, particularly the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in immune responses, cell proliferation, and inflammation.[7] Pseurotins A and D have been shown to inhibit the phosphorylation of STAT3, a key event in the activation of this pathway.[7]

While this compound's activity in relation to the STAT pathway has not been explicitly detailed, its primary reported biological activity is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae. The Hof1 protein is a key regulator of cytokinesis, suggesting a potential mechanism of action for this compound related to cell cycle control.[8][9]

Mandatory Visualization: Signaling Pathways

Pseurotin_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT STAT (inactive) JAK->STAT pSTAT pSTAT (active dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Pseurotins Pseurotin A & D Pseurotins->JAK Inhibits Phosphorylation

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of Pseurotin A and D.

Hof1_Cytokinesis_Pathway G2M G2/M Phase Septins Septins at Bud Neck G2M->Septins Hof1 Hof1 Localization to Bud Neck Septins->Hof1 ActomyosinRing Actomyosin Ring Assembly Hof1->ActomyosinRing Regulates Septum Septum Formation Hof1->Septum Coordinates Cytokinesis Cytokinesis ActomyosinRing->Cytokinesis Septum->Cytokinesis MethylpseurotinA This compound MethylpseurotinA->Hof1 Inhibits (in hof1Δ strain)

Caption: Postulated role of Hof1 in yeast cytokinesis and the inhibitory effect of this compound.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Pseurotin A for Osteoporosis in Ovariectomized (OVX) Mice[1][2][3]
  • Animal Model: Female C57BL/6J mice (8-10 weeks old) are used. Ovariectomy is performed to induce estrogen deficiency, a common model for postmenopausal osteoporosis. A sham operation is performed on the control group.

  • Treatment: Pseurotin A (e.g., 5 mg/kg) or vehicle (e.g., DMSO and PBS) is administered via intraperitoneal injection every other day for a period of 6 weeks, starting one week after surgery.

  • Efficacy Assessment:

    • Micro-computed Tomography (µCT) Analysis: Femurs are collected, and µCT is used to analyze bone microarchitecture, including bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

    • Histomorphometry: Femurs are sectioned and stained for tartrate-resistant acid phosphatase (TRAP), an osteoclast marker. The number of osteoclasts per bone surface (N.Oc/B.S) and osteoclast surface per bone surface (Oc.S/B.S) are quantified.

    • Biochemical Markers: Serum levels of bone turnover markers, such as C-terminal telopeptide of type I collagen (CTX-I) and procollagen (B1174764) type I N-terminal propeptide (P1NP), can be measured by ELISA.

Pseurotin A for Hepatocellular Carcinoma (HCC) in Rats[4]
  • Animal Model: Male Wistar rats are used. HCC is induced by intraperitoneal injection of diethylnitrosamine (DEN) (e.g., 200 mg/kg), followed by a promoting agent like carbon tetrachloride (CCl4).

  • Treatment: Pseurotin A (dissolved in a suitable vehicle) is administered orally or via injection at a specified dose and frequency for a defined period during or after carcinogen administration.

  • Efficacy Assessment:

    • Liver Histopathology: Liver tissues are collected, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the incidence and multiplicity of liver nodules and tumors.

    • Serum Biomarkers: Blood samples are collected to measure liver function enzymes (e.g., ALT, AST) and HCC markers (e.g., alpha-fetoprotein, AFP).

    • Immunohistochemistry: Liver sections are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Pseurotin D for Delayed-Type Hypersensitivity (DTH) in Mice[5][6]
  • Animal Model: BALB/c mice are sensitized by subcutaneous injection of ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA).

  • Challenge and Treatment: After a set period (e.g., 7 days), mice are challenged by injecting OVA into the footpad. Pseurotin D or vehicle is administered (e.g., intraperitoneally) prior to and/or after the challenge.

  • Efficacy Assessment:

    • Paw Swelling: The thickness of the challenged footpad is measured at various time points (e.g., 24, 48, 72 hours) using a caliper to quantify the DTH response.

    • Cytokine Analysis: The challenged footpad tissue or draining lymph nodes are collected to measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) by ELISA or qPCR.

    • Histology: Footpad tissue can be sectioned and stained with H&E to assess immune cell infiltration.

Mandatory Visualization: Experimental Workflow

In_Vivo_Efficacy_Workflow Start Start AnimalModel Disease Induction in Animal Model (e.g., OVX, DEN, Sensitization) Start->AnimalModel Grouping Randomization into Treatment Groups (Vehicle vs. Compound) AnimalModel->Grouping Treatment Compound Administration (Pseurotin Derivative) Grouping->Treatment Monitoring Monitoring of Animal Health and Disease Progression Treatment->Monitoring Endpoint Endpoint Data Collection Monitoring->Endpoint Analysis Data Analysis (Histology, Biomarkers, Imaging) Endpoint->Analysis Conclusion Conclusion on In Vivo Efficacy Analysis->Conclusion

Caption: General experimental workflow for in vivo efficacy studies of pseurotin compounds.

Conclusion

While direct in vivo data for this compound is currently lacking, the promising results from its analogs, Pseurotin A and Pseurotin D, in preclinical models of osteoporosis, hepatocellular carcinoma, and inflammation suggest that this class of compounds holds significant therapeutic potential. The unique in vitro activity of this compound against a yeast strain deficient in the cytokinesis-related protein Hof1 points towards a potentially distinct mechanism of action that warrants further investigation. Future in vivo studies on this compound should be prioritized to fully elucidate its therapeutic utility, potentially in disease models where cell cycle dysregulation is a key pathological feature.

References

A Comparative Guide to the Biological Activities of Pseurotin Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pseurotin (B1257602) family of fungal secondary metabolites has garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds, characterized by a unique spirocyclic γ-lactam core, exhibit a range of effects from anti-cancer and immunomodulatory to anti-angiogenic properties. This guide provides a comparative analysis of the biological activities of prominent pseurotin family members, supported by available experimental data and detailed methodologies.

Comparative Biological Activities

The following table summarizes the known biological activities of several pseurotin family members. Direct comparative studies with standardized assays across all family members are limited, and the presented data is collated from various independent studies.

Family MemberBiological ActivityCell Line/ModelQuantitative Data (IC50/ED100)Reference
Pseurotin A AnticancerHCT1164.5 - 72.0 µM[1]
Pseurotin D Anticancer (Apoptosis Induction)MEC-1 (Leukemia)IC50: 23 µM[2]
Immunomodulation (T-cell activation inhibition)Human CD4+ & CD8+ T-cellsSignificant inhibition at 5 & 10 µM[3][4]
Azaspirene Anti-angiogenesis (Endothelial Cell Migration Inhibition)Human Umbilical Vein Endothelial Cells (HUVEC)ED100: 27.1 µM[5][6]
Pseurotin F1/F2 Apomorphine AntagonismIn vivo (mice)Not specified

Note: IC50 (half maximal inhibitory concentration) and ED100 (100% effective dose) values are context-dependent and can vary based on the specific experimental conditions. The lack of standardized comparative data highlights an area for future research.

Key Signaling Pathways

Pseurotin family members exert their biological effects by modulating various intracellular signaling pathways.

Pseurotin D Signaling Pathway

Pseurotin D has been shown to impact key pathways involved in cell proliferation, survival, and immune responses.[2][4] It significantly inhibits the phosphorylation of STAT3 and STAT5, crucial transcription factors in the JAK/STAT signaling cascade.[4] Furthermore, it has been observed to modulate the MAPK and AKT signaling pathways.[2]

PseurotinD_Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_MAPK_AKT MAPK & AKT Pathways PseurotinD Pseurotin D pSTAT3 pSTAT3 PseurotinD->pSTAT3 Inhibits pSTAT5 pSTAT5 PseurotinD->pSTAT5 Inhibits MAPK MAPK PseurotinD->MAPK Modulates AKT AKT PseurotinD->AKT Modulates JAK JAK STAT3 STAT3 JAK->STAT3 STAT5 STAT5 JAK->STAT5 STAT3->pSTAT3 P'lation STAT5->pSTAT5 P'lation Proliferation_Survival Cell Proliferation & Survival pSTAT3->Proliferation_Survival pSTAT5->Proliferation_Survival Downstream_Effectors Downstream Effectors MAPK->Downstream_Effectors AKT->Downstream_Effectors

Caption: Pseurotin D signaling pathway.

Azaspirene Signaling Pathway

Azaspirene's anti-angiogenic activity is primarily attributed to its ability to block the activation of Raf-1, a key kinase in the MAPK signaling cascade, which is downstream of the Vascular Endothelial Growth Factor (VEGF) receptor.[6]

Azaspirene_Pathway Azaspirene Azaspirene Raf1 Raf-1 Azaspirene->Raf1 Inhibits Activation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras VEGFR->Ras Ras->Raf1 Activates MEK MEK Raf1->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Azaspirene's mode of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

MTT Cell Viability/Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the pseurotin family member for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, is used to evaluate the migratory response of endothelial cells to angiogenic or anti-angiogenic compounds.

  • Principle: Cells are seeded in the upper chamber of a transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

  • Protocol:

    • Chamber Preparation: Coat the underside of the transwell insert membrane (e.g., 8 µm pore size) with an extracellular matrix protein like collagen or fibronectin to promote cell attachment.

    • Cell Seeding: Resuspend endothelial cells (e.g., HUVECs) in serum-free medium and seed them into the upper chamber of the transwell insert.

    • Treatment: Add the pseurotin compound to the upper chamber along with the cells.

    • Chemoattraction: Add a chemoattractant (e.g., VEGF) to the lower chamber.

    • Incubation: Incubate the plate for a period of 4-24 hours to allow for cell migration.

    • Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

    • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Western Blotting for STAT Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins, such as STAT3 and STAT5, which is indicative of their activation.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.

  • Protocol:

    • Cell Lysis: Treat cells with the pseurotin compound and a stimulant (e.g., a cytokine) for the appropriate time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a solution containing a blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The blot can be stripped and re-probed for total STAT protein as a loading control.

Raf-1 Kinase Assay

This assay measures the enzymatic activity of the Raf-1 kinase, a key component of the MAPK signaling pathway.

  • Principle: The assay measures the ability of Raf-1 to phosphorylate its substrate, MEK. The phosphorylation of MEK can be detected using a phospho-specific antibody.

  • Protocol:

    • Immunoprecipitation of Raf-1: Lyse cells treated with the pseurotin compound and a stimulant. Immunoprecipitate Raf-1 from the cell lysates using an anti-Raf-1 antibody conjugated to beads.

    • Kinase Reaction: Resuspend the immunoprecipitated Raf-1 in a kinase buffer containing ATP and a recombinant, inactive MEK protein as the substrate.

    • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation of MEK by Raf-1.

    • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

    • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody that specifically recognizes the phosphorylated form of MEK. The intensity of the phosphorylated MEK band is proportional to the Raf-1 kinase activity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of 11-O-Methylpseurotin A and its structurally related compounds reveals distinct and overlapping mechanisms of action, offering valuable insights for researchers in drug discovery and development. This guide provides a comprehensive overview of their biological targets, impacted signaling pathways, and supporting experimental data to facilitate further investigation and application.

This report synthesizes current research on the antifungal metabolite this compound and compares its mode of action with the well-characterized Pseurotin A, the potent Pseurotin D, and the anti-angiogenic agent Azaspirene. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Pseurotin A and its derivatives are a class of fungal secondary metabolites known for their diverse biological activities. While sharing a common structural scaffold, subtle chemical modifications lead to significant divergence in their molecular targets and cellular effects. This compound has been identified as a selective inhibitor of a yeast strain lacking the Hof1 protein, pointing to a potential role in cytokinesis. Its parent compound, Pseurotin A, exhibits a broader spectrum of activity, including inhibition of chitin (B13524) synthase, modulation of the PCSK9-LDLR pathway, and suppression of inflammatory signaling in osteoclasts. Pseurotin D emerges as a potent immunomodulator, particularly in its inhibition of T-cell activation. In contrast, Azaspirene demonstrates a distinct mechanism centered on the inhibition of angiogenesis through the Raf-1 signaling pathway. This guide will dissect these differences, presenting quantitative data and detailed experimental protocols to provide a clear comparative framework.

Data Presentation: Quantitative Comparison of Bioactivities

The following table summarizes the key quantitative data for this compound and its related compounds, highlighting their diverse inhibitory activities across various biological assays.

CompoundTarget/ProcessAssay TypeCell Line/SystemResultCitation
This compound Cytokinesis (via Hof1 pathway)Yeast Halo AssaySaccharomyces cerevisiae (hof1Δ mutant)Selective inhibition of growth[1]
Pseurotin A Chitin SynthaseEnzyme Inhibition AssayCoprinus cinereus (solubilized)IC₅₀: 81 µM[2]
IgE ProductionCellular AssayMurine SplenocytesIC₅₀: 3.6 µM[3]
PCSK9 SecretionCellular AssayHepG2 cellsIC₅₀: 1.20 µM[4]
PCSK9-LDLR InteractionSurface Plasmon ResonancePurified proteinsInhibition observed at 10-150 µM[4]
RANKL-induced OsteoclastogenesisCellular AssayBone Marrow Macrophages (BMMs)Dose-dependent inhibition (5-10 µM)[5]
Pseurotin D STAT3/STAT5 PhosphorylationWestern BlotHuman CD4+ T-cellsSignificant inhibition at 10 µM[6]
T-cell ProliferationCellular AssayHuman T-cellsDose-dependent inhibition (1-10 µM)[6]
Azaspirene HUVEC Migration (VEGF-induced)Cellular AssayHuman Umbilical Vein Endothelial Cells (HUVEC)100% inhibition at 27 µM[7]
Angiogenesis (in vivo)Chicken Chorioallantoic Membrane (CAM) AssayChicken Embryo23.6-45.3% inhibition at 30 µ g/egg [7]

Signaling Pathways and Mechanisms of Action

The distinct biological effects of these compounds can be attributed to their interference with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the currently understood mechanisms.

This compound: Putative Inhibition of Cytokinesis

This compound has been shown to selectively inhibit the growth of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1] Hof1 is a key protein in cytokinesis, the final stage of cell division, where it plays a role in the coordination of actomyosin (B1167339) ring contraction and septum formation.[8][9] This suggests that this compound may disrupt this process, leading to cell cycle arrest and cell death in susceptible organisms.

11_O_Methylpseurotin_A_Mechanism This compound This compound Hof1 Hof1 Protein This compound->Hof1 Inhibits (putative) Cytokinesis Cytokinesis Hof1->Cytokinesis Regulates CellDivision Cell Division Cytokinesis->CellDivision Completes

Caption: Putative mechanism of this compound in yeast.

Pseurotin A: A Multi-Targeting Agent

Pseurotin A demonstrates a broader range of activities, impacting fungal cell wall integrity, cholesterol homeostasis, and inflammatory responses.

A. Inhibition of Chitin Synthesis: Pseurotin A acts as a competitive inhibitor of chitin synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][3] This disruption leads to a weakened cell wall and osmotic lysis.

Pseurotin_A_Chitin_Synthase_Inhibition Pseurotin A Pseurotin A ChitinSynthase Chitin Synthase Pseurotin A->ChitinSynthase Inhibits Chitin Chitin Synthesis ChitinSynthase->Chitin Catalyzes CellWall Fungal Cell Wall Integrity Chitin->CellWall Maintains

Caption: Pseurotin A inhibits fungal cell wall synthesis.

B. Modulation of PCSK9 and LDLR: Pseurotin A has been shown to inhibit the secretion of PCSK9 and its interaction with the low-density lipoprotein receptor (LDLR).[4][10] This leads to increased levels of LDLR on the cell surface, promoting the uptake of LDL cholesterol from the circulation.

Pseurotin_A_PCSK9_LDLR_Pathway Pseurotin A Pseurotin A PCSK9 PCSK9 Secretion & Interaction with LDLR Pseurotin A->PCSK9 Inhibits LDLR LDLR Degradation PCSK9->LDLR Promotes LDL_Uptake LDL Cholesterol Uptake LDLR->LDL_Uptake Reduces

Caption: Pseurotin A's role in the PCSK9-LDLR pathway.

C. Suppression of RANKL-Induced Signaling: In the context of bone metabolism, Pseurotin A inhibits RANKL-induced osteoclastogenesis by suppressing the production of reactive oxygen species (ROS) and subsequently inhibiting the MAPK (ERK, p38, JNK) and NF-κB signaling pathways.[5][11]

Pseurotin_A_RANKL_Signaling RANKL RANKL ROS ROS Production RANKL->ROS PseurotinA Pseurotin A PseurotinA->ROS Inhibits MAPK MAPK Pathway (ERK, p38, JNK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Osteoclastogenesis Osteoclastogenesis MAPK->Osteoclastogenesis NFkB->Osteoclastogenesis

Caption: Pseurotin A inhibits RANKL signaling in osteoclasts.

Pseurotin D: Potent Immunomodulator

Pseurotin D demonstrates significant immunomodulatory effects, particularly on T-lymphocytes. It has been shown to inhibit the phosphorylation of STAT3 and STAT5 in human T-cells, key signaling molecules in cytokine-mediated T-cell activation and proliferation.[6]

Pseurotin_D_STAT_Signaling Cytokines Cytokines (e.g., IL-2) STAT3_P p-STAT3 Cytokines->STAT3_P Activates STAT5_P p-STAT5 Cytokines->STAT5_P Activates PseurotinD Pseurotin D PseurotinD->STAT3_P Inhibits PseurotinD->STAT5_P Inhibits Tcell_Activation T-cell Activation & Proliferation STAT3_P->Tcell_Activation STAT5_P->Tcell_Activation

Caption: Pseurotin D inhibits T-cell activation via STAT signaling.

Azaspirene: Angiogenesis Inhibitor

Azaspirene's primary mechanism of action is the inhibition of angiogenesis. It specifically blocks the activation of Raf-1, a key kinase in the VEGF-induced MAPK signaling pathway in endothelial cells, without affecting the upstream VEGF receptor.[7]

Azaspirene_Raf1_Signaling VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Raf1 Raf-1 Activation VEGFR->Raf1 Azaspirene Azaspirene Azaspirene->Raf1 Inhibits MAPK_Pathway MAPK Pathway Raf1->MAPK_Pathway Angiogenesis Angiogenesis MAPK_Pathway->Angiogenesis

Caption: Azaspirene inhibits angiogenesis by blocking Raf-1 activation.

Experimental Protocols

Yeast Halo Assay for this compound

This assay is used to identify compounds that selectively inhibit the growth of a specific yeast mutant strain.[1]

1. Yeast Strain Preparation:

  • Lawns of the wild-type and the hof1Δ mutant Saccharomyces cerevisiae strains are prepared by evenly spreading a liquid culture onto solid Yeast Extract Peptone Dextrose (YPD) agar (B569324) plates.

2. Compound Application:

  • A sterile filter paper disc is impregnated with a known concentration of this compound.

3. Incubation:

  • The plates are incubated at 30°C for 24-48 hours to allow for yeast growth.

4. Zone of Inhibition Measurement:

  • The diameter of the clear zone (halo) around the filter disc, where yeast growth is inhibited, is measured. A larger halo on the hof1Δ mutant plate compared to the wild-type plate indicates selective inhibition.

In Vitro Chitin Synthase Inhibition Assay for Pseurotin A

This assay measures the direct inhibitory effect of a compound on the activity of chitin synthase.[12]

1. Enzyme Preparation:

  • A crude enzyme extract containing chitin synthase is prepared from a fungal source (e.g., Coprinus cinereus).

2. Reaction Mixture:

  • The reaction mixture contains the enzyme extract, a buffer solution, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of Pseurotin A.

3. Incubation:

  • The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time to allow for chitin synthesis.

4. Quantification of Chitin:

  • The amount of synthesized chitin is quantified, often by measuring the incorporation of a radiolabeled substrate or through a colorimetric assay.

5. Data Analysis:

  • The percentage of inhibition at each Pseurotin A concentration is calculated, and the IC₅₀ value is determined.

Western Blot for STAT Phosphorylation (Pseurotin D)

This technique is used to detect the phosphorylation status of specific proteins, such as STAT3 and STAT5, in response to treatment with a compound.[6]

1. Cell Culture and Treatment:

  • Human T-cells are cultured and pre-treated with various concentrations of Pseurotin D for a specified time (e.g., 15 minutes).

  • The cells are then stimulated with a cytokine (e.g., IL-2) to induce STAT phosphorylation.

2. Protein Extraction and Quantification:

  • Total protein is extracted from the cells, and the protein concentration is determined.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

  • The membrane is incubated with primary antibodies specific for the phosphorylated forms of STAT3 (p-STAT3) and STAT5 (p-STAT5), as well as antibodies for total STAT3 and STAT5 (as loading controls).

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

5. Detection and Analysis:

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of phosphorylated protein to total protein is calculated to determine the effect of Pseurotin D.

Conclusion

This comparative guide highlights the diverse and specific mechanisms of action of this compound and its related compounds. While this compound shows promise as a specific inhibitor of cytokinesis in yeast, Pseurotin A exhibits a multi-pronged approach affecting fungal cell wall synthesis, cholesterol metabolism, and inflammatory pathways. Pseurotin D stands out for its potent immunomodulatory effects, and Azaspirene for its anti-angiogenic properties. The detailed data and protocols provided herein serve as a valuable resource for the scientific community to further explore the therapeutic potential of this fascinating class of natural products.

References

Benchmarking 11-O-Methylpseurotin A: A Comparative Guide to Known Cell Cycle Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungal metabolite 11-O-Methylpseurotin A with established cell cycle inhibitors. Due to the limited publicly available data on the direct cell cycle inhibitory effects of this compound on mammalian cells, this comparison leverages data from its close structural analog, Pseurotin A, and presents a framework for its evaluation against well-characterized cell cycle inhibitors.

Introduction to this compound

This compound is a fungal metabolite whose primary reported biological activity is the selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae. The Hof1 protein is crucial for the regulation of mitosis and cytokinesis, suggesting a potential mechanism of action for this compound related to cell cycle control, likely at the G2/M phase. Its structural similarity to Pseurotin A and Pseurotin D, which have demonstrated anticancer properties and the ability to induce G2/M arrest, further supports this hypothesis. This guide will compare the potential cell cycle effects of this compound with inhibitors targeting various phases of the cell cycle.

Comparative Analysis of Cell Cycle Inhibitors

To provide a robust benchmark, we have selected well-characterized inhibitors that target distinct phases of the cell cycle: G1, S, and G2/M. The human breast adenocarcinoma cell line MCF-7 , human cervical cancer cell line HeLa , and human lung carcinoma cell line A549 are proposed as model systems for these comparative studies due to their extensive use and characterization in cancer research.[1][2][3]

Data Presentation: Quantitative Comparison of IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected benchmark cell cycle inhibitors in the proposed cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

CompoundTarget PhaseMechanism of ActionCell LineIC50 Value
Pseurotin A (analog of this compound)G2/M (putative)Inhibition of PCSK9 secretionHepG21.2 µM[4]
Palbociclib G1Inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[5]MCF-7108 ± 13.15 nM[6], 3.14 µM, 49 µM[7]
Hydroxyurea SInhibitor of ribonucleotide reductase, leading to depletion of dNTPs and halting DNA synthesis.[8]HeLaED50: 1.96 µg/mL[8]
Doxorubicin (B1662922) G2/MTopoisomerase II inhibitor, leading to DNA double-strand breaks.[9]A5498.64 nM (72h)[9]
Paclitaxel (B517696) MStabilizes microtubules, leading to mitotic arrest.[4]HeLa2.5 - 7.5 nM (24h)[4]
Vincristine (B1662923) MInhibits microtubule polymerization, leading to mitotic arrest.[10]MCF-77.371 nM[11]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (MCF-7, HeLa, or A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and benchmark inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or benchmark inhibitors for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound and benchmark inhibitors

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on DNA content.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to analyze the expression of key proteins involved in cell cycle regulation.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound and benchmark inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the IC50 concentration of each compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Visualizations: Signaling Pathways and Experimental Workflow

The Eukaryotic Cell Cycle and Points of Inhibition

Cell_Cycle_Inhibition cluster_Interphase Interphase G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 DNA Replication M M (Mitosis) G2->M G2/M Checkpoint M->G1 Palbociclib Palbociclib Palbociclib->G1 Hydroxyurea Hydroxyurea Hydroxyurea->S Doxorubicin Doxorubicin Doxorubicin->G2 Paclitaxel_Vincristine Paclitaxel, Vincristine Paclitaxel_Vincristine->M MethylpseurotinA This compound (Putative) MethylpseurotinA->G2 ?

Caption: The eukaryotic cell cycle with points of action for benchmark inhibitors.

Hypothetical Signaling Pathway for this compound in G2/M Arrest

MethylpseurotinA_Pathway cluster_G2_M G2/M Transition CDK1 CDK1 MPF MPF (CDK1/Cyclin B1) CDK1->MPF CyclinB1 Cyclin B1 CyclinB1->MPF Mitosis Mitosis MPF->Mitosis Promotes MethylpseurotinA This compound UnknownTarget Unknown Target (Potentially related to Hof1 homolog) MethylpseurotinA->UnknownTarget DownstreamEffectors Downstream Effectors UnknownTarget->DownstreamEffectors DownstreamEffectors->MPF Inhibits (Hypothesized)

Caption: A proposed mechanism for this compound-induced G2/M arrest.

Experimental Workflow for Comparative Analysis

Experimental_Workflow start Start: Select Cancer Cell Lines (MCF-7, HeLa, A549) treat Treat cells with This compound & Benchmark Inhibitors start->treat viability Cell Viability Assay (MTT) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle protein_exp Western Blotting (Cyclin B1, CDK1) treat->protein_exp ic50 Determine IC50 Values viability->ic50 analysis Comparative Data Analysis ic50->analysis cell_cycle->analysis protein_exp->analysis conclusion Conclusion: Benchmark Performance of This compound analysis->conclusion

Caption: A logical workflow for benchmarking this compound.

References

Review of studies comparing pseurotin A and 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pseurotin (B1257602) A and 11-O-Methylpseurotin A

Pseurotin A, a fungal secondary metabolite, and its derivative, this compound, have garnered interest within the scientific community for their potential biological activities. While research into pseurotin A has uncovered a range of effects, including antifungal, anticancer, and anti-inflammatory properties, studies on this compound are comparatively limited, pointing to a distinct and more specific mechanism of action. This guide provides a comprehensive comparison of these two compounds, presenting available experimental data, detailed methodologies, and visual representations of their activities.

Data Presentation

The following tables summarize the quantitative data available for pseurotin A and this compound, highlighting their differing biological targets and potencies.

Table 1: In Vitro Biological Activities of Pseurotin A and Analogs

CompoundTarget/Cell LineAssayResultReference
Pseurotin ACoprinus cinereus Chitin (B13524) Synthase (solubilized)Enzyme InhibitionIC₅₀ = 81 µM[1]
Pseurotin ABacillus cereusMinimum Inhibitory Concentration (MIC)64 µg/mL[1]
Pseurotin AShigella shigaMinimum Inhibitory Concentration (MIC)64 µg/mL[1]
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)PCSK9 Secretion InhibitionIC₅₀ = 1.2 µM[2][3]
Pseurotin AB-cellsIgE Production InhibitionIC₅₀ = 3.6 µM
n-Butanol extract of A. fumigatus (containing pseurotin A)HepG2 (Human Hepatocellular Carcinoma)Sulforhodamine B (SRB)22.2 µg/mL[2]
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM[2]
This compoundSaccharomyces cerevisiae (hof1δ mutant)Yeast Halo Assay / Survival AssaySelective inhibition and decreased survival[1]

Table 2: In Vivo Activities of Pseurotin Analogs

CompoundAnimal ModelConditionKey FindingsReference
Pseurotin AOvariectomized (OVX) MouseOsteoporosisPrevented bone loss and reduced the number of osteoclasts.[4][4]
Pseurotin ARatHepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect.[4][4]
Pseurotin DMouseOvalbumin-induced footpad edemaDecreased paw swelling and production of pro-inflammatory cytokines.[4][4]
This compoundLarval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive in preventing seizure activity.[4][4]

Mechanism of Action and Signaling Pathways

Pseurotin A is primarily known for its role as a competitive inhibitor of chitin synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1] By disrupting chitin synthesis, pseurotin A leads to osmotic instability and fungal cell death.

In contrast, the primary reported activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][4] The Hof1 protein is involved in regulating cytokinesis, suggesting that this compound may exert its effect by interfering with cell division.[1][4]

Below are diagrams illustrating these proposed mechanisms.

pseurotin_a_mechanism Pseurotin A Pseurotin A Chitin Synthase Chitin Synthase Pseurotin A->Chitin Synthase Inhibits Chitin Synthesis Chitin Synthesis Chitin Synthase->Chitin Synthesis Catalyzes Fungal Cell Wall Integrity Fungal Cell Wall Integrity Chitin Synthesis->Fungal Cell Wall Integrity Maintains Fungal Cell Death Fungal Cell Death Chitin Synthesis->Fungal Cell Death Disruption leads to methylpseurotin_a_mechanism This compound This compound HOF1 Gene Deletion Strain HOF1 Gene Deletion Strain This compound->HOF1 Gene Deletion Strain Selectively Inhibits Cytokinesis Cytokinesis HOF1 Gene Deletion Strain->Cytokinesis Disrupted Cell Division Cell Division Cytokinesis->Cell Division Essential for Cell Death Cell Death Cytokinesis->Cell Death Interference leads to experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Broth Microdilution Inoculation Inoculation Serial Dilution->Inoculation Broth Microdilution Incubation Incubation Inoculation->Incubation Broth Microdilution MIC Determination MIC Determination Incubation->MIC Determination Broth Microdilution Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment SRB Assay Cell Fixation Cell Fixation Compound Treatment->Cell Fixation SRB Assay Staining Staining Cell Fixation->Staining SRB Assay Measurement Measurement Staining->Measurement SRB Assay Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration General Workflow Observation & Data Collection Observation & Data Collection Compound Administration->Observation & Data Collection General Workflow Analysis Analysis Observation & Data Collection->Analysis General Workflow

References

Differences in the biological effects of methylated vs non-methylated pseurotins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of methylated versus non-methylated pseurotins reveals significant differences in their biological effects, particularly in their antifungal, anti-cancer, and immunosuppressive activities. The presence or absence of a methyl group at specific positions on the pseurotin (B1257602) scaffold can dramatically alter the molecule's potency and, in some cases, its mechanism of action. This guide provides a comparative overview of these effects, supported by experimental data and detailed methodologies, to aid researchers in the fields of mycology, oncology, and immunology.

Key Biological Effects: A Comparative Summary

The primary distinction observed between methylated and non-methylated pseurotins lies in their efficacy as inhibitors of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis. Pseurotin A, a methylated derivative, demonstrates significantly higher potency in inhibiting this enzyme compared to its non-methylated counterpart, 8-O-demethylpseurotin A.[1][2] This difference in enzymatic inhibition translates to varied antifungal potential.

In the realm of oncology, both methylated and non-methylated pseurotins have shown promise. Pseurotin A has been investigated for its ability to suppress breast cancer progression by inhibiting PCSK9 secretion.[3] Pseurotin D, a non-methylated form, has been shown to inhibit the proliferation of leukemia cells and affect key signaling pathways involved in cancer progression.[4][5] However, a direct quantitative comparison of the anti-cancer potency between a methylated pseurotin and its immediate non-methylated analog in the same cancer cell line is not extensively documented in the currently available literature.

Immunosuppressive activity is another key feature of the pseurotin family. Both pseurotin A and the non-methylated pseurotin D have been shown to inhibit the production of immunoglobulin E (IgE), a key mediator in allergic responses, and to modulate the activation of immune cells.[5][6][7][8] Notably, some studies suggest that pseurotin D may be a more potent inhibitor of IgE production than pseurotin A.[9]

Quantitative Data Comparison

The following table summarizes the available quantitative data on the biological activities of methylated and non-methylated pseurotins. It is important to note that direct comparisons are limited as data is often generated from different studies using varied experimental conditions.

CompoundTarget/AssayOrganism/Cell LineMetricValueReference(s)
Pseurotin A (Methylated) Chitin Synthase (solubilized)Coprinus cinereusIC5081 µM[1][2]
8-O-Demethylpseurotin A (Non-methylated) Chitin Synthase (solubilized)Coprinus cinereusIC50192 µM[1][2]
Pseurotin D (Non-methylated) Cell ProliferationMEC-1 (Human Leukemia)IC5023 µM[4]
Pseurotin A (Methylated) PCSK9 Secretion InhibitionHepG2 (Human Hepatocellular Carcinoma)IC501.20 µM[10]

Signaling Pathways and Mechanisms of Action

Pseurotins exert their biological effects by modulating various intracellular signaling pathways. The methylation status of the pseurotin molecule can influence its interaction with protein targets within these pathways.

Pseurotin D has been shown to inhibit the phosphorylation of key proteins in several signaling cascades crucial for cell proliferation and survival, including the STAT, MAPK, and AKT pathways.[4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Below are diagrams illustrating the general signaling pathways affected by pseurotins and a typical experimental workflow for assessing their biological activity.

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Pseurotins Pseurotins Receptor Receptor Pseurotins->Receptor Binds to receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Pseurotins->MAPK_Pathway Inhibits AKT_Pathway AKT Pathway Pseurotins->AKT_Pathway Inhibits Chitin_Synthase Chitin_Synthase Pseurotins->Chitin_Synthase Inhibits JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) MAPK_Pathway->Gene_Expression AKT_Pathway->Gene_Expression Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to Fungal_Cell_Wall Fungal_Cell_Wall Chitin_Synthase->Fungal_Cell_Wall Synthesizes

Signaling pathways affected by pseurotins.

Experimental_Workflow Start Start: Compound Treatment Cell_Culture Cell Culture (Cancer or Immune Cells) Start->Cell_Culture Assay_Selection Select Assay Cell_Culture->Assay_Selection Anticancer_Assay Anticancer Assays (MTT, Apoptosis) Assay_Selection->Anticancer_Assay Cancer Immunosuppressive_Assay Immunosuppressive Assays (IgE ELISA, STAT Phosphorylation) Assay_Selection->Immunosuppressive_Assay Immune Antifungal_Assay Antifungal Assays (Chitin Synthase Inhibition, MIC) Assay_Selection->Antifungal_Assay Fungal Data_Acquisition Data Acquisition Anticancer_Assay->Data_Acquisition Immunosuppressive_Assay->Data_Acquisition Antifungal_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Results Results: Compare Biological Effects Data_Analysis->Results

General experimental workflow for pseurotin bioactivity.

Experimental Protocols

Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol is adapted from established methods for measuring chitin synthase activity.

1. Preparation of Enzyme Extract:

  • Culture the fungal strain of interest (e.g., Coprinus cinereus) in a suitable liquid medium.

  • Harvest the mycelia by filtration and wash with a buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Disrupt the cells by grinding with glass beads or sonication in the same buffer containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove cell debris, and then at a high speed to pellet the membrane fraction.

  • Resuspend the membrane fraction in the buffer to obtain the enzyme extract.

2. Assay Procedure:

  • Pre-coat a 96-well microtiter plate with wheat germ agglutinin (WGA).

  • To each well, add the reaction mixture containing Tris-HCl buffer, N-acetylglucosamine (GlcNAc), and UDP-GlcNAc.

  • Add various concentrations of the test compounds (methylated and non-methylated pseurotins) to the wells.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the plate at 30°C for 1-3 hours.

  • Wash the plate to remove unbound reagents.

  • Add a solution of horseradish peroxidase-conjugated WGA (WGA-HRP) and incubate.

  • After another wash, add a suitable HRP substrate and measure the absorbance at the appropriate wavelength.

  • The IC50 value is calculated from the dose-response curve.[4][9]

In Vitro Anti-Cancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MEC-1, HepG2) in a suitable medium supplemented with fetal bovine serum.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the methylated and non-methylated pseurotins in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]

STAT Phosphorylation Assay (Flow Cytometry)

This protocol allows for the analysis of STAT phosphorylation at the single-cell level.

1. Cell Stimulation and Treatment:

  • Culture immune cells (e.g., T-cells) and starve them of cytokines for a period to reduce basal STAT phosphorylation.

  • Pre-treat the cells with various concentrations of methylated or non-methylated pseurotins.

  • Stimulate the cells with a specific cytokine (e.g., IL-2) to induce STAT phosphorylation.

2. Cell Fixation and Permeabilization:

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilize the cells with a permeabilization buffer (e.g., methanol) to allow antibody entry.

3. Antibody Staining and Analysis:

  • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., phospho-STAT5).

  • Analyze the cells using a flow cytometer to quantify the percentage of cells with phosphorylated STAT.

  • Compare the results between treated and untreated cells to determine the inhibitory effect of the pseurotins.[12]

Conclusion

The methylation status of pseurotins is a critical determinant of their biological activity. While methylated pseurotin A is a more potent inhibitor of chitin synthase, the non-methylated pseurotin D exhibits significant anti-cancer and potentially stronger immunosuppressive effects. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within the pseurotin family and to guide the development of these promising natural products into therapeutic agents. The detailed protocols provided herein offer a foundation for researchers to conduct such comparative investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 11-O-Methylpseurotin A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental stewardship. 11-O-Methylpseurotin A, a notable antibacterial agent, requires specific handling and disposal protocols due to its inherent hazardous properties.[1][2] This guide provides essential, step-by-step instructions for its safe disposal, designed to furnish laboratory professionals with the necessary operational and safety information.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, it is critical to consult the Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines for hazardous waste management.[3][4] The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following should be worn at all times when handling this compound:

PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedTo prevent skin contact.
Eye Protection Chemical splash goggles or a face shieldTo protect eyes from splashes of solutions or fine dust.
Lab Coat Disposable or dedicated, fully buttonedTo protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and call a poison center or physician if you feel unwell.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] The following steps provide a procedural framework for laboratory personnel.

  • Waste Determination and Segregation:

    • As soon as this compound or any material contaminated with it is deemed waste, it must be classified as hazardous waste.[3]

    • Segregate waste containing this compound from other waste streams to prevent unintentional chemical reactions.

    • Use a dedicated, leak-proof container clearly labeled "Hazardous Waste" and include the full chemical name: "this compound".[3]

  • Waste Accumulation and Storage:

    • Collect all waste materials, including contaminated consumables (e.g., pipette tips, gloves, vials) and unused product, in the designated hazardous waste container.

    • The container must be kept tightly sealed except when adding waste.[3]

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Labeling and Documentation:

    • Ensure the hazardous waste label is completely filled out with the chemical name, concentration, and the date accumulation started.[3]

    • Maintain an accurate inventory of the waste generated.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[4]

    • Do not attempt to dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]

Experimental Workflow for Disposal

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate Waste into a Designated Hazardous Waste Container ppe->segregate label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container store Store Sealed Container in Satellite Accumulation Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Professional Disposal via Approved Waste Disposal Plant contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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